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  • Product: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
  • CAS: 56106-57-1

Core Science & Biosynthesis

Foundational

"Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" properties

Technical Monograph: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Subtitle: A Critical Intermediate in the Synthesis of High-Ceiling Loop Diuretics Abstract Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS 56106-57-1) r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Subtitle: A Critical Intermediate in the Synthesis of High-Ceiling Loop Diuretics

Abstract

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS 56106-57-1) represents a pivotal scaffold in the medicinal chemistry of sulfonamide diuretics. As the methyl ester precursor to Bumetanide , this compound serves as the specific "chemical handle" for the introduction of the N-butyl chain that confers high potency to the final drug. This guide analyzes its physicochemical properties, synthetic utility, and analytical characterization, providing a roadmap for researchers optimizing diuretic synthesis pathways.

Chemical Identity & Physicochemical Profile

This compound is a tri-substituted benzoate ester. Its structural integrity is defined by the balance between the lipophilic phenoxy group and the hydrophilic sulfamoyl moiety, a duality that dictates its solubility and reactivity profile.

PropertySpecification
Chemical Name Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
CAS Number 56106-57-1
Molecular Formula C₁₄H₁₄N₂O₅S
Molecular Weight 322.34 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Methanol; Insoluble in Water
pKa (Calculated) Sulfonamide NH₂: ~10.0; Aniline NH₂: ~2-3
Key Functional Groups Primary Amine (Nucleophile), Methyl Ester (Electrophile/Protecting Group), Sulfonamide (Polar/H-bond donor)

Strategic Synthesis & Process Chemistry

The synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical junction in the production of Bumetanide. The choice to use the methyl ester rather than the free acid is strategic: it masks the carboxylic acid, preventing competitive ionization during the subsequent alkylation step and enhancing solubility in organic reaction media.

Retrosynthetic Analysis

The synthesis generally proceeds via a Nucleophilic Aromatic Substitution (SₙAr) followed by a Nitro Reduction .

  • Starting Material: 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (commercially available).

  • Step 1 (SₙAr): Displacement of the 4-chloro group with a phenoxide anion. The electron-withdrawing nitro and sulfamoyl groups at ortho/para positions activate the ring for this substitution.

  • Step 2 (Esterification & Reduction): These steps can be interchangeable, but converting to the methyl ester early improves handling.

    • Route A: Esterification -> Reduction (Preferred for solubility).

    • Route B: Reduction -> Esterification.

Optimized Synthetic Workflow

SynthesisPath Start 4-Chloro-3-nitro- 5-sulfamoylbenzoic acid Step1 S_NAr Reaction (Phenol, NaH/NaOH) Start->Step1 Inter1 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic acid Step1->Inter1 Step2 Esterification (MeOH, H2SO4) Inter1->Step2 Inter2 Methyl 3-nitro-4-phenoxy- 5-sulfamoylbenzoate Step2->Inter2 Step3 Catalytic Reduction (H2, Pd/C) Inter2->Step3 Target TARGET: Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate Step3->Target Step4 Reductive Amination (Butyraldehyde) or Alkylation (BuBr) Target->Step4 Downstream Final Bumetanide (after hydrolysis) Step4->Final Downstream

Caption: Stepwise synthetic pathway emphasizing the formation of the target methyl ester intermediate.

Key Process Parameters
  • Esterification: Standard Fischer esterification (Methanol/Sulfuric Acid reflux) is robust. Monitoring by TLC is essential to ensure complete conversion of the acid.

  • Reduction: The reduction of the nitro group to the amine is typically achieved using Catalytic Hydrogenation (H₂/Pd-C) in methanol or ethyl acetate.

    • Critical Control: Ensure the sulfonamide group is not reduced or cleaved (requires mild conditions, typically 1-3 atm H₂).

    • Alternative: Iron/Ammonium Chloride reduction can be used if hydrogenation equipment is unavailable, though workup is messier.

Pharmacological Relevance: The "Loop" Scaffold

While Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate itself is an intermediate, its structure contains the essential pharmacophores required for inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC1/NKCC2) in the Loop of Henle.

Structure-Activity Relationship (SAR)
  • Sulfamoyl Group (Position 5): Essential for binding to the chloride pocket of the transporter. Without this, diuretic activity is lost.

  • Phenoxy Group (Position 4): Provides lipophilic bulk. In Bumetanide, this group fits into a hydrophobic pocket, increasing potency 40-fold compared to Furosemide (which has a chloro group here).

  • Amino Group (Position 3): The "Target" for modification. The free amine in this intermediate is relatively inactive. Butylation at this position is the "potency switch," optimizing the molecule's position in the binding site.

SAR_Diagram Center Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate Sulfamoyl 5-Sulfamoyl Group (Essential for NKCC Binding) Center->Sulfamoyl  Polar Interaction Phenoxy 4-Phenoxy Group (Lipophilic Pocket Interaction) Center->Phenoxy  Hydrophobic Bulk Amino 3-Amino Group (Site for Butyl Chain Addition) Center->Amino  Nucleophilic Handle Ester Methyl Ester (Prodrug/Protection) Center->Ester  Masks Acid

Caption: Pharmacophore map highlighting the functional roles of substituents on the benzoate core.

Analytical Characterization

Validating the identity and purity of this intermediate is crucial before proceeding to the costly alkylation step.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/ester).

  • Retention Time: The methyl ester will elute later than the free acid (Bumetanide Impurity B) due to increased lipophilicity.

NMR Spectroscopy (¹H-NMR in DMSO-d₆)
  • δ 3.85 ppm (s, 3H): Methyl ester singlet (Characteristic signal distinguishing it from the free acid).

  • δ 5.0-6.0 ppm (br s, 2H): Aniline NH₂ protons (Exchangeable with D₂O).

  • δ 7.0-7.5 ppm (m, 2H): Sulfonamide NH₂ protons (Often broad).

  • δ 6.9-8.0 ppm (m, 7H): Aromatic protons (Phenoxy ring + Benzoate core).

Mass Spectrometry
  • Technique: ESI-MS (Positive Mode).

  • Expected m/z: [M+H]⁺ = 323.34.

  • Fragmentation: Loss of methoxy group (-31) or sulfonamide (-79) is common in MS/MS.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to sulfonamide moiety.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis in moist air over long periods.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of dust.

References

  • Advent Chembio. (2024). Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate - Product Specification. Retrieved from

  • PubChem. (2025).[2][3] 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • European Pharmacopoeia (Ph. Eur.).Bumetanide Monograph: Impurity Standards. (Contextual reference for Impurity B).
  • Nielsen, O. B., et al. (1973). "Sulfamoylbenzoic acid derivatives. V. 3-Alkoxy-4-phenoxy-5-sulfamoylbenzoic acids." Journal of Medicinal Chemistry. (Foundational chemistry of the phenoxy-sulfamoyl scaffold).
  • ChemicalBook. (2024).[4] Bumetanide Synthesis Routes and Intermediates. Retrieved from

Sources

Exploratory

"Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" CAS number 56106-57-1

CAS Number: 56106-57-1 Role: Critical Intermediate in Loop Diuretic Synthesis (Bumetanide) Executive Summary Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS 56106-57-1) is a specialized pharmaceutical intermediate prim...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 56106-57-1 Role: Critical Intermediate in Loop Diuretic Synthesis (Bumetanide)

Executive Summary

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS 56106-57-1) is a specialized pharmaceutical intermediate primarily utilized in the synthesis of Bumetanide , a potent loop diuretic used to treat heart failure and edema.[1] Chemically, it represents the "reduced amino-ester" scaffold—a pivotal checkpoint where the core pharmacophore is established before the final alkylation and hydrolysis steps.

For drug development professionals, this compound serves two critical functions:

  • Synthetic Precursor: It is the substrate for the regioselective reductive alkylation that installs the butyl side chain characteristic of Bumetanide.

  • Impurity Marker: It is a known process-related impurity (often designated as Bumetanide Impurity B in pharmacopeial contexts), requiring rigorous quantification during API release testing.

This guide details the physicochemical profile, synthesis logic, and handling protocols for this compound, grounded in industrial medicinal chemistry standards.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 3-amino-5-(aminosulfonyl)-4-phenoxybenzoate
Molecular Formula C₁₄H₁₄N₂O₅S
Molecular Weight 322.34 g/mol
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point ~168–172 °C (Dependent on polymorph/purity)
Key Functional Groups Primary Amine (-NH₂), Sulfonamide (-SO₂NH₂), Methyl Ester (-COOCH₃), Diphenyl Ether

Synthetic Pathway & Mechanism

The synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is the central reduction step in the Bumetanide pathway. The process typically begins with 4-chloro-3-nitro-5-sulfamoylbenzoic acid , utilizing nucleophilic aromatic substitution followed by esterification and reduction.

The "Reduction Checkpoint"

The transformation of the Nitro-Ester to the Amino-Ester (CAS 56106-57-1) is chemically significant. The reduction must be chemoselective to convert the nitro group (-NO₂) to the amine (-NH₂) without hydrogenolyzing the ether bond (phenoxy group) or reducing the ester/sulfonamide moieties.

Mechanism:

  • Catalytic Hydrogenation: Heterogeneous catalysis (Pd/C or Raney Ni) activates molecular hydrogen.

  • Nitro Reduction: The nitro group accepts electrons/protons, passing through nitroso and hydroxylamine intermediates to form the primary amine.

  • Result: The electron-withdrawing nitro group is replaced by the electron-donating amino group, significantly altering the electronic properties of the benzene ring and activating the position for the subsequent alkylation.

Visualization: Bumetanide Synthesis Workflow

The following diagram illustrates the position of CAS 56106-57-1 within the industrial synthesis logic.

Bumetanide_Synthesis cluster_0 Critical Intermediate Generation Start 4-Chloro-3-nitro-5- sulfamoylbenzoic acid Step1 3-Nitro-4-phenoxy-5- sulfamoylbenzoic acid Start->Step1 Phenol, NaOH (SnAr Substitution) Step2 Methyl 3-nitro-4-phenoxy-5- sulfamoylbenzoate (Nitro-Ester) Step1->Step2 MeOH, H2SO4 (Fischer Esterification) Target Methyl 3-amino-4-phenoxy-5- sulfamoylbenzoate (CAS 56106-57-1) Step2->Target H2, Pd/C or Raney Ni (Nitro Reduction) Step4 Methyl 3-(butylamino)-4-phenoxy-5- sulfamoylbenzoate Target->Step4 Butyraldehyde, NaCNBH3 (Reductive Alkylation) Final Bumetanide (API) Step4->Final NaOH, then HCl (Hydrolysis)

Caption: Synthesis flow highlighting the catalytic reduction of the nitro-ester to yield the topic compound (CAS 56106-57-1).

Experimental Protocols

Protocol A: Synthesis via Catalytic Hydrogenation

Note: This protocol describes the conversion of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate to the title compound.

Reagents:

  • Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate (10.0 g)

  • Methanol (anhydrous, 100 mL)

  • 10% Palladium on Carbon (Pd/C) (0.5 g, 50% wet)

  • Hydrogen gas (balloon or low pressure)

Procedure:

  • Dissolution: In a hydrogenation vessel (Parr shaker or 3-neck flask), suspend 10.0 g of the nitro-ester precursor in 100 mL of methanol. Ensure the starting material is finely dispersed.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Agitate the mixture at room temperature (20–25°C) under H₂ atmosphere (1–3 atm).

    • Monitoring: The reaction is typically complete within 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2] The yellow color of the nitro compound will fade to a pale suspension.

  • Filtration: Once consumption of the nitro-ester is confirmed (<0.5%), purge with Nitrogen. Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL warm methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately 20% volume. Cool to 0–5°C to induce crystallization.

  • Purification: Filter the precipitated solid, wash with cold methanol, and dry under vacuum at 45°C.

    • Yield: Expected yield is 85–92%.

Protocol B: Analytical Characterization (HPLC)

To distinguish CAS 56106-57-1 from its precursors and the final API.

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Logic:

    • Sulfamoylbenzoic acid (Polar) < Amino-Ester (Medium) < Nitro-Ester (Non-polar) < Butyl-Amino Ester (Most Non-polar).

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionPrecaution
Acute Toxicity Oral/Dermal (Category 4)Do not ingest. Wear nitrile gloves and lab coat.
Irritation Skin/Eye Irritant (Category 2)Use safety goggles. In case of contact, flush with water for 15 min.
Sensitization Potential Sulfonamide AllergyHandle in a fume hood. Avoid dust generation.
Storage Hygroscopic / Light SensitiveStore at 2–8°C, desiccated, protected from light.

Critical Note: As a sulfonamide derivative, this compound may trigger allergic reactions in sensitized individuals. Cross-contamination in multi-product facilities must be strictly controlled.

References

  • Advent Chembio. (n.d.). Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Product Profile. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 119927: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. (Note: Correlates to the acid form, precursor data). Retrieved from

  • Feit, P. W. (1974). Process for the preparation of sulfamylbenzoic acids. Canadian Patent CA1082191A. (Describes the hydrogenation of the nitro-ester to the amino-ester). Retrieved from

  • PrepChem. (n.d.). Synthesis of 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. Retrieved from

  • European Pharmacopoeia (Ph. Eur.). Bumetanide Monograph: Impurity B.[3] (Identifies the amino-acid/ester derivatives as key impurities).

Sources

Foundational

Technical Monograph: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Executive Summary Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1) represents the "privileged scaffold" of the sulfamoylbenzoate class of high-ceiling loop diuretics. Structurally, it is the immediate precu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1) represents the "privileged scaffold" of the sulfamoylbenzoate class of high-ceiling loop diuretics. Structurally, it is the immediate precursor to Bumetanide (Bumex), lacking only the hydrophobic N-butyl chain required for high-affinity binding to the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.

For drug development professionals, this molecule is the control point for purity. The transition from the nitro-precursor to this amino-ester determines the impurity profile of the final API. This guide details the structural logic, validated synthesis parameters, and critical quality attributes (CQAs) necessary for handling this intermediate.

Chemical Identity & Structural Pharmacophore[1]

The molecule is a tri-substituted benzoate ester. Its stability and reactivity are governed by the push-pull electronic effects of the substituents on the central benzene ring.

PropertyData
IUPAC Name Methyl 3-amino-5-(aminosulfonyl)-4-phenoxybenzoate
Common Name Desbutyl Bumetanide Methyl Ester
CAS Number 56106-57-1
Molecular Formula C₁₄H₁₄N₂O₅S
Molecular Weight 322.34 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, hot Methanol; Insoluble in water
Structural Logic (SAR Context)
  • Position 1 (Methyl Ester): Protects the carboxylic acid during nucleophilic aromatic substitution (SNAr) and reduction steps. It renders the molecule lipophilic enough for organic solvent processing.

  • Position 3 (Primary Amine): The nucleophilic handle. This is the site of the critical reductive alkylation with butyraldehyde. Purity here is paramount; residual nitro groups or over-alkylated impurities (dialkylation) compromise the final drug efficacy.

  • Position 4 (Phenoxy Group): Provides the necessary steric bulk and lipophilicity. It is introduced before the reduction step to avoid competing side reactions.

  • Position 5 (Sulfamoyl Group): The classic "sulfa" moiety responsible for anionic binding at the chloride site of the transporter.

Synthetic Pathway & Process Logic

The synthesis of this intermediate follows the "Feit Route" (pioneered by P.W. Feit at LEO Pharma), which prioritizes regioselectivity.

The Synthetic Workflow

The critical transformation is the chemoselective reduction of the nitro group to the amine without dehalogenating (if chlorine were present) or cleaving the ether linkage.

SynthesisPath Start 4-Chloro-3-nitro-5- sulfamoylbenzoate (Methyl Ester) Step1 S_NAr Phenolysis (NaOPh, Heat) Start->Step1 Inter1 Methyl 3-nitro-4-phenoxy- 5-sulfamoylbenzoate Step1->Inter1 Yield >85% Step2 Catalytic Hydrogenation (H2, Pd/C) Inter1->Step2 Target TARGET MOLECULE Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate Step2->Target Critical Quality Step Step3 Reductive Alkylation (Butyraldehyde) Target->Step3 Final Bumetanide Methyl Ester Step3->Final

Figure 1: The linear synthesis pathway focusing on the generation of the target amino-ester. The reduction step (Green) is the primary focus of this guide.

Experimental Protocol: Catalytic Hydrogenation

Objective: Conversion of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Causality in Reagent Choice
  • Catalyst (10% Pd/C): Palladium is chosen over Platinum or Nickel to ensure rapid reduction of the nitro group under mild conditions (preventing thermal degradation of the sulfonamide).

  • Solvent (Methanol/THF): Methanol is the primary solvent for solubility. THF is often added as a co-solvent if the nitro-intermediate is stubborn, preventing precipitation of the product on the catalyst surface (which kills conversion).

  • Pressure (30-50 psi): Moderate pressure is sufficient. High pressure (>100 psi) risks reducing the benzene ring or cleaving the phenoxy ether.

Step-by-Step Methodology
  • Charge: Into a high-pressure hydrogenation vessel (e.g., Parr reactor), charge 50.0 g of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate.

  • Solvent: Add 500 mL of Methanol (HPLC grade).

  • Catalyst: Add 2.5 g of 10% Pd/C (50% water wet). Note: Add under inert nitrogen blanket to prevent ignition.

  • Reaction: Purge vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 40 psi (2.7 bar) with Hydrogen.

  • Agitation: Stir at 500 rpm. Heat to 40°C.

  • Monitoring: Monitor via HPLC or TLC (Silica; EtOAc:Hexane 1:1). The yellow nitro starting material will fade to a colorless/pale fluorescent solution. Reaction is typically complete in 4-6 hours.

  • Workup: Filter hot through a Celite pad to remove Pd/C.

  • Isolation: Concentrate the filtrate to ~100 mL volume. Cool to 0-5°C. The product crystallizes as an off-white solid.

  • Drying: Vacuum dry at 45°C.

Self-Validating Check: The melting point of the dried solid should be distinct from the nitro precursor. If the solid remains bright yellow, the reduction failed.

Impurity Profiling & Analytical Control

High-performance liquid chromatography (HPLC) is required to separate the target from its critical impurities.

Critical Impurities Table
Impurity TypeOriginRetention Shift (vs Target)Control Strategy
Nitro-Precursor Incomplete reductionLate Eluting (More non-polar)Increase reaction time or catalyst load.
Des-Phenoxy Hydrogenolysis of ether bondEarly ElutingLower reaction temperature; avoid acid traces.
Hydrolyzed Acid Ester hydrolysisSolvent Front (Polar)Maintain anhydrous conditions during workup.
Azo-Dimer Incomplete reduction intermediateVariableEnsure sufficient H₂ pressure/mass transfer.
HPLC Method Logic

The separation relies on the difference in basicity between the amine (target) and the nitro (precursor).

HPLCLogic Sample Reaction Mixture Column C18 Reverse Phase Column Sample->Column Detection UV Detection @ 254nm Column->Detection MobilePhase Mobile Phase: Phosphate Buffer (pH 3.0) / ACN MobilePhase->Column Result1 Peak 1: Hydrolyzed Acid (Most Polar) Detection->Result1 Result2 Peak 2: Target Amine (Main Peak) Detection->Result2 Result3 Peak 3: Nitro Precursor (Most Non-polar) Detection->Result3

Figure 2: Separation logic for quality control. At pH 3.0, the amine is protonated, improving resolution from the non-basic nitro impurity.

References

  • Feit, P. W. (1971).[1][2][3] Aminobenzoic acid diuretics.[4][1][2][3][5] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.[1] Link

  • Nielsen, O. B., & Feit, P. W. (1978).[2] Structure-activity relationships of bumetanide analogues. Journal of Medicinal Chemistry. (Contextual reference for SAR).

  • Advent Chembio. (n.d.). Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Product Data. Retrieved from

  • U.S. Pharmacopeia (USP). Bumetanide Related Compounds. (Reference for impurity standards logic).

Sources

Exploratory

The Pivotal Role of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate in Diuretic Synthesis

The following technical guide details the role of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1) in the synthesis of high-ceiling loop diuretics. Content Type: Technical Whitepaper Subject: Advanced Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1) in the synthesis of high-ceiling loop diuretics.

Content Type: Technical Whitepaper Subject: Advanced Pharmaceutical Intermediates & Process Chemistry Target Audience: Process Chemists, API Manufacturers, and Drug Development Scientists[1]

Executive Summary

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical advanced intermediate used primarily in the synthesis of Bumetanide , a potent loop diuretic targeting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[1]

While modern "one-pot" syntheses often utilize the free acid form, the methyl ester variant plays a distinct and vital role in high-purity manufacturing routes.[1] It serves two primary functions:

  • Chemo-selective Protection: It masks the carboxylic acid functionality, preventing competitive side reactions (such as decarboxylation or esterification-polymerization) during the critical alkylation step.[1]

  • Purification Handle: The ester exhibits superior solubility in organic solvents (e.g., methanol, dioxane) compared to the zwitterionic free acid, allowing for efficient removal of inorganic salts and reaction byproducts prior to the final hydrolysis.[1]

Chemical Profile & Structural Logic[1]

The compound is a multi-functionalized benzoate scaffold designed to position the pharmacophore elements of Bumetanide correctly.[1]

PropertySpecification
Chemical Name Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate
CAS Number 56106-57-1
Molecular Formula C₁₄H₁₄N₂O₅S
Molecular Weight 322.34 g/mol
Key Functional Groups [1][2][3][4][5] • Methyl Ester (C-1): Acid protection.[1]• Primary Amine (C-3): Nucleophile for alkylation.[1]• Phenoxy Group (C-4): Lipophilic anchor.[1]• Sulfamoyl Group (C-5): Polar diuretic pharmacophore.[1]
Structural Causality

The positioning of the 3-amino group is electronically tuned by the 4-phenoxy and 5-sulfamoyl electron-withdrawing groups.[1] This reduces the nucleophilicity of the amine, making the subsequent alkylation challenging and requiring optimized conditions (e.g., reductive amination) rather than simple nucleophilic substitution, which could lead to over-alkylation.[1]

Synthetic Pathway & Mechanism[1][6][7]

The synthesis of Bumetanide via this intermediate follows a "Protect-Alkylate-Deprotect" strategy.[1] This strategy is superior to direct alkylation of the acid when high API purity (>99.5%) is required.[1]

The Pathway Visualization

The following diagram illustrates the transformation flow, highlighting the ester's role in facilitating the butyl group addition.

BumetanideSynthesis Start 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (Starting Material) Step1 Step 1: Esterification & Phenoxy Substitution (MeOH / PhONa) Start->Step1 Intermediate_Nitro Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate Step1->Intermediate_Nitro Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) Intermediate_Nitro->Step2 Core_Intermediate Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (The Core Intermediate) Step2->Core_Intermediate Step3 Step 3: Reductive Amination (Butyraldehyde / NaBH4 or H2) Core_Intermediate->Step3 Critical Control Point Alkylated_Ester Methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate Step3->Alkylated_Ester Step4 Step 4: Hydrolysis (NaOH / H3O+) Alkylated_Ester->Step4 Final_API Bumetanide API (3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid) Step4->Final_API

Figure 1: Stepwise synthesis of Bumetanide highlighting the isolation of the methyl ester intermediate.

Mechanistic Insight: The Alkylation Step

The conversion of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate to the butylated precursor is the most sensitive step.[1]

  • Method: Reductive Amination.[1][6][7]

  • Reagents: Butyraldehyde (Butanal) + Reducing Agent (NaBH₄ or H₂/Pd-C).[1]

  • Mechanism:

    • Imine Formation: The 3-amino group attacks the carbonyl of butyraldehyde to form a Schiff base (imine).[1] The methyl ester ensures the molecule remains soluble in methanol/THF during this equilibrium.[1]

    • Reduction: The imine is selectively reduced to the secondary amine.[1]

    • Selectivity: Direct alkylation with butyl bromide is avoided because it often leads to bis-alkylation (tertiary amines) which are difficult to remove.[1] The reductive route via the ester offers higher selectivity for the mono-butylated product.[1]

Experimental Protocol: Reductive Amination

Objective: Conversion of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate to Methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate.

Reagents & Equipment[1][2][6][7][10]
  • Substrate: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (1.0 eq)

  • Aldehyde: n-Butyraldehyde (1.2 eq)[1]

  • Catalyst/Reductant: 10% Pd/C (5 wt%) and H₂ gas (3 atm) OR NaBH₄ (0.6 eq)[1]

  • Solvent: Methanol (anhydrous)[1]

  • Acid Catalyst: Acetic acid (catalytic amount, to activate the carbonyl)[1]

Step-by-Step Methodology
  • Dissolution: Charge the reaction vessel with Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate and Methanol (10 volumes). Stir until fully dissolved. Note: The ester dissolves readily; the free acid would require basic conditions or large volumes.

  • Imine Formation: Add n-Butyraldehyde and catalytic Acetic Acid.[1] Stir at 25°C for 1 hour. Monitor by TLC or HPLC for the disappearance of the primary amine.[1]

  • Reduction (Hydrogenation variant):

    • Add Pd/C catalyst under nitrogen atmosphere.[1][5][7]

    • Pressurize vessel to 3 atm (45 psi) with Hydrogen gas.[1]

    • Stir at 40°C for 4–6 hours.

  • Work-up:

    • Filter the catalyst through a Celite pad.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude alkylated ester.[1]

  • Validation: Check for the "Over-alkylated" impurity (Tertiary amine).[1] The limit should be <0.1%.

Quality Control & Impurity Management

Using the methyl ester intermediate introduces specific impurity markers that must be monitored.

Impurity TypeOriginControl Strategy
Unreacted Methyl Ester Incomplete alkylationMonitor via HPLC.[1] Ensure excess butyraldehyde/reductant.[1]
Bis-butylated Ester Over-alkylationUse reductive amination (sterically hinders second addition) rather than alkyl halides.[1]
Hydrolysis Byproduct Premature hydrolysisMaintain anhydrous conditions during alkylation.[1]
Methyl Ester in API Incomplete final hydrolysisCritical: This is "Impurity B Methyl Ester". Ensure robust saponification (pH > 12, reflux) in the final step.[1]

References

  • Advent Chembio. (n.d.).[1] Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Product Specification. Retrieved from [Link]

  • PubChem. (2025).[1][8] 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Nielsen, O. B., et al. (1973).[1] Sulfamoylbenzoic acid derivatives.[1][4][5][9][10][6][7][11][8] V. 3-Alkoxy-4-phenoxy-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry. (Foundational chemistry for sulfamoylbenzoate diuretics).[1]

  • Google Patents. (2009).[1] CN101591276B - Method for preparing bumetanide.[1][5] Retrieved from

Sources

Foundational

Physical and chemical properties of "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate"

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a complex organic molecule that holds significance as a key intermediate in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a complex organic molecule that holds significance as a key intermediate in the synthesis of pharmacologically active compounds, most notably diuretics. Its structural architecture, featuring a central benzoic acid methyl ester core substituted with an amino group, a phenoxy group, and a sulfamoyl group, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data for the compound and its close structural analogs, particularly its corresponding carboxylic acid, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a known impurity in the synthesis of the diuretic bumetanide.[1][2]

This document is intended to serve as a technical resource for researchers and professionals engaged in the synthesis, characterization, and utilization of this compound, offering insights into its behavior and handling.

Chemical Identity and Structure

  • IUPAC Name: Methyl 3-amino-4-phenoxy-5-(aminosulfonyl)benzoate

  • CAS Number: 56106-57-1[3]

  • Molecular Formula: C₁₄H₁₄N₂O₅S[3]

  • Molecular Weight: 322.34 g/mol [3]

The molecular structure of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is depicted below:

Caption: Chemical structure of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Physicochemical Properties

Precise experimental data for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is not extensively reported in publicly available literature, likely due to its primary role as a synthetic intermediate. However, based on the properties of its constituent functional groups and data from its carboxylic acid analogue (3-amino-4-phenoxy-5-sulfamoylbenzoic acid), the following properties can be anticipated.

PropertyValue/DescriptionSource/Rationale
Appearance Expected to be a white to off-white crystalline solid.Based on the appearance of related benzoic acid derivatives.
Melting Point While no specific data is available for the methyl ester, the corresponding carboxylic acid (Desbutylbumetanide) has a reported melting point range of 250-256°C. The methyl ester is expected to have a lower melting point.[4]
Solubility Expected to be sparingly soluble in water and soluble in polar organic solvents such as methanol, ethanol, DMSO, and acetone. The related compound 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid is soluble in ethanol (10 mg/ml) and DMSO (25 mg/ml).[1]
pKa The presence of the aromatic amino group and the sulfamoyl group suggests the compound will have both acidic and basic properties. The pKa of the amino group is expected to be in the range of 3-5, typical for anilines with electron-withdrawing groups.Inferred from general principles of organic chemistry.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is dictated by its three primary functional groups: the aromatic amine, the methyl ester, and the sulfamoyl group.

  • Amino Group: The primary aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities. It can also undergo diazotization reactions in the presence of nitrous acid.

  • Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.[5] This is a critical consideration for storage and handling, as the presence of moisture or acidic/basic contaminants can lead to degradation.

  • Sulfamoyl Group: The sulfonamide moiety is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Recommended Storage: To ensure the integrity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. This minimizes exposure to moisture, light, and oxygen, thereby preventing hydrolysis and oxidation.

Synthesis and Role in Drug Development

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of the potent loop diuretic, bumetanide.[6][7] The synthesis of bumetanide typically involves the N-alkylation of the amino group of a precursor molecule. The methyl ester serves as a protected form of the carboxylic acid, which can be deprotected in a later synthetic step.

The general synthetic pathway often involves the following transformations:

Synthesis_Pathway A 3-Nitro-4-phenoxy-5- sulfamoylbenzoic acid B Methyl 3-nitro-4-phenoxy-5- sulfamoylbenzoate A->B Esterification (Methanol, Acid) C Methyl 3-amino-4-phenoxy-5- sulfamoylbenzoate B->C Reduction (e.g., H2/Pd-C) D Methyl 3-(butylamino)-4-phenoxy-5- sulfamoylbenzoate C->D N-Alkylation (Butyraldehyde, Reducing Agent) E Bumetanide D->E Hydrolysis (e.g., NaOH, then H+)

Caption: Generalized synthetic pathway to Bumetanide involving Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate and for monitoring its synthesis and degradation. A reverse-phase HPLC method would be suitable.

Protocol Outline:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).[8][9]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Purity Calculation G->H

Caption: A typical workflow for the HPLC analysis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino protons, the sulfamoyl protons, the phenoxy protons, and the methyl ester protons. The aromatic protons will likely appear as complex multiplets in the region of δ 7.0-8.0 ppm. The methyl ester protons should appear as a singlet around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present:

  • N-H stretching vibrations of the amino and sulfamoyl groups (around 3300-3500 cm⁻¹).

  • C=O stretching of the ester (around 1700-1730 cm⁻¹).

  • S=O stretching of the sulfamoyl group (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹).

  • C-O stretching of the ester and ether linkages.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 322 or 323, respectively.

Conclusion

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a valuable synthetic intermediate with a rich chemical functionality. While detailed, publicly available characterization data for this specific methyl ester is limited, a comprehensive understanding of its properties can be inferred from its chemical structure and the known behavior of its close analogs. This guide provides a foundational understanding of its physicochemical properties, reactivity, and analytical characterization, serving as a valuable resource for scientists and researchers in the field of pharmaceutical development. It is recommended that any user of this compound perform their own comprehensive characterization and stability studies to ensure its suitability for their specific application.

References

  • Advent Chembio Pvt. Ltd.
  • ChemBK. 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid - Physico-chemical Properties.
  • SynThink.
  • CABI Digital Library.
  • SciSpace. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. 2019 Aug 30.
  • CONICET.
  • IJRPC.
  • Research Journal of Pharmacy and Technology.
  • PrepChem.com. Synthesis of 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid.
  • ChemicalBook. Bumetanide synthesis.
  • BenchChem.
  • Pharmaffili
  • Google Patents. CN86108913A - Synthesis method of diuretic drug buuramine.
  • Acta Scientific. New Spectrophotometric Methods for the Quantification of Bumetanide Tablets. 2019 Jul 18.
  • BenchChem.
  • PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927.
  • CymitQuimica. CAS 28328-54-3: 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid.
  • LGC Standards. 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid.
  • British Pharmacopoeia.
  • BLD Pharm. 28328-54-3|3-Amino-4-phenoxy-5-sulfamoylbenzoic acid|BLD Pharm.
  • ChemicalBook. 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | 28328-54-3.
  • ResearchGate. (PDF)
  • ChemicalBook. 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | 28328-54-3. 2025 Jul 14.

Sources

Protocols & Analytical Methods

Method

Synthesis of "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

[1] Executive Summary This application note details the optimized synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid . This transformation is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid . This transformation is a critical intermediate step in the manufacturing of loop diuretics, specifically Bumetanide .[1]

The protocol prioritizes a "Protect-then-Reduce" strategy.[2] By esterifying the carboxylic acid prior to nitro reduction, we mitigate the formation of zwitterionic amino-acid intermediates, significantly improving solubility in organic solvents and simplifying purification.

Core Challenges Addressed
  • Chemoselectivity: Reducing the nitro group (

    
    ) without affecting the sulfonamide (
    
    
    
    ) or the newly formed ester.[2][1]
  • Catalyst Poisoning: Managing the risk of sulfur-mediated deactivation of Palladium catalysts during hydrogenation.[2]

  • Solubility: Overcoming the poor organic solubility of the zwitterionic starting material.

Retrosynthetic Analysis & Pathway

The synthesis is bifurcated into two distinct unit operations:

  • Fischer Esterification: Conversion of the carboxylic acid to a methyl ester using acid catalysis.[2][1][3]

  • Catalytic Hydrogenation: Chemo-selective reduction of the nitro moiety to an aniline derivative.[2]

ReactionScheme cluster_legend Legend SM 3-nitro-4-phenoxy- 5-sulfamoylbenzoic acid INT Methyl 3-nitro-4-phenoxy- 5-sulfamoylbenzoate SM->INT Step 1: MeOH, H2SO4 Reflux, 8h PROD Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate INT->PROD Step 2: H2, Pd/C MeOH/THF, RT key1 Red: Starting Material key2 Yellow: Intermediate key3 Green: Target Product

Figure 1: Two-step synthetic pathway avoiding zwitterionic intermediates.

Experimental Protocols

Step 1: Fischer Esterification

Objective: Protection of the carboxylic acid to improve lipophilicity.[1]

Materials
  • Precursor: 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (1.0 equiv)[2]

  • Solvent: Anhydrous Methanol (MeOH) (10-15 volumes)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 - 1.0 equiv) or Thionyl Chloride (
    
    
    
    ) (1.2 equiv)[2][1]
Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Charge the flask with 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid and Anhydrous Methanol. The solid may not fully dissolve initially.[1]

  • Catalyst Addition:

    • Option A (

      
      ): Add Conc.[2][1][4] 
      
      
      
      dropwise over 10 minutes.
    • Option B (

      
      ): Cool to 0°C, add 
      
      
      
      dropwise, then warm to room temperature.
  • Reaction: Heat the mixture to reflux (

    
    ) for 8–12 hours.
    
    • IPC (In-Process Control):[2][1] Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). Product (

      
      ) is less polar than Starting Material (
      
      
      
      ).[2][1]
  • Workup:

    • Cool reaction mass to

      
      .[2][1][5]
      
    • Slowly neutralize with saturated

      
       solution (pH 
      
      
      
      7-8).[2][1]
    • The methyl ester typically precipitates as a white/off-white solid.[2]

    • Filter the solid and wash with cold water (

      
      ).[1]
      
  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    

Expected Yield: 85–92% Data: Melting Point of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate


 [1].[2]
Step 2: Chemo-Selective Nitro Reduction

Objective: Reduction of


 to 

without de-halogenation (if Cl present) or sulfonamide degradation.[2][1]
Materials
  • Substrate: Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate (from Step 1)[2]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (5-10 wt% loading)[2][1][6]

  • Solvent: Methanol/THF mixture (1:1) to ensure solubility.

  • Reagent: Hydrogen Gas (

    
    ) (Balloon or 1-3 bar pressure).
    
Protocol
  • Safety Check: Pd/C is pyrophoric when dry.[2][1] Always handle wet or under inert gas (

    
    ).[2][1]
    
  • Dissolution: Dissolve the nitro-ester substrate in MeOH/THF.

  • Inertion: Purge the reaction vessel with Nitrogen (

    
    ) for 15 minutes.
    
  • Catalyst Loading: Carefully add the Pd/C catalyst.[2][1]

  • Hydrogenation:

    • Switch gas feed to Hydrogen (

      
      ).[2][1]
      
    • Stir vigorously at Room Temperature (

      
      ) for 4–6 hours.
      
    • Note: Elevated temperatures are unnecessary and may promote side reactions.[2][1]

  • IPC: Monitor by HPLC or TLC. The disappearance of the yellow nitro compound indicates completion.[1]

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with warm MeOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 90–95%[2]

Alternative Method (If Sulfur Poisoning Occurs)

If the starting material contains sulfur impurities that poison the Pd catalyst, utilize Iron/Ammonium Chloride reduction :

  • Reflux substrate with Iron powder (3 equiv) and

    
     (5 equiv) in Ethanol/Water (3:1) for 2 hours. Filter hot to remove iron oxides.[2][1]
    

Process Logic & Troubleshooting

The following workflow diagram illustrates the decision-making process during synthesis:

Workflow Start Start: Nitro-Acid Precursor Step1 Step 1: Esterification (MeOH/H2SO4) Start->Step1 Check1 IPC: TLC Check (SM Disappeared?) Step1->Check1 Check1->Step1 No (Extend Time) Workup1 Neutralize & Filter Solid Check1->Workup1 Yes Step2 Step 2: Hydrogenation (Pd/C, H2) Workup1->Step2 Check2 Issue: Reaction Stalled? Step2->Check2 Soln1 Cause: Catalyst Poisoning Action: Switch to Fe/NH4Cl Check2->Soln1 Yes (Sulfur Poisoning) Soln2 Cause: Poor Solubility Action: Add THF Check2->Soln2 Yes (Precipitation) Finish Final Product: Methyl Amino-Ester Check2->Finish No (Complete) Soln1->Finish Soln2->Step2

Figure 2: Operational workflow with contingency planning for reduction stalling.

Analytical Specifications (QTPP)

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Identification Mass Spectrum (

)
LC-MS
Melting Point 168–172°C (Intermediate); Product varies by polymorphCapillary Method
Residual Solvent MeOH < 3000 ppmGC-HS

References

  • Feit, P. W. (1971).[2][1] Aminobenzoic acid diuretics.[2][1][6][7] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.[2][1] Link[2][1]

  • Feit, P. W. (1972).[2][1] Pharmaceutical composition for the treatment of oedematous conditions and hypertension. US Patent 3,634,583.[2][7] Link

  • Nielsen, O. B., & Feit, P. W. (1978).[2][1] Sulfamylbenzoic acids.[2][1][6][7][8] US Patent 4,082,851.[2][7] Link

  • Manidhar, M., et al. (2011).[2][1][6] Facile, One Pot Synthesis of Bumetanide. International Journal of Research in Pharmacy and Chemistry, 1(3). Link

Sources

Application

Application Note: High-Purity Synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Executive Summary & Strategic Rationale This application note details a robust, laboratory-scale protocol for the synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate , a critical intermediate in the synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, laboratory-scale protocol for the synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate , a critical intermediate in the synthesis of the loop diuretic Bumetanide .[1]

Synthetic Strategy

While direct esterification of the final amino-acid is possible, this protocol utilizes a "Convergent Protection" strategy designed for high purity and yield:

  • Nucleophilic Aromatic Substitution (SₙAr): The phenoxy group is introduced before esterification and reduction.[1] Performing this on the free acid (4-chloro-3-nitro-5-sulfamoylbenzoic acid) utilizes aqueous base (NaOH), avoiding the hydrolysis side-reactions that plague SₙAr reactions on esters.[1]

  • Fischer Esterification: The nitro-phenoxy acid is esterified to the methyl ester.[1] This "locks" the carboxyl group, preventing interference during the subsequent reduction and purification.[1]

  • Catalytic Hydrogenation: The nitro group is reduced to the primary amine using Pd/C.[1] This method is superior to Fe/HCl or SnCl₂ reductions for pharmaceutical intermediates as it simplifies workup and eliminates heavy metal waste.[1]

Safety & Handling

  • Sulfonamides: Potential allergens; handle with gloves and avoid inhalation.[1]

  • Nitro Compounds: Potentially explosive if heated dry; keep wet or in solution where possible.[1]

  • Hydrogenation: Pressurized H₂ gas presents a fire/explosion hazard.[1] Ensure proper grounding of the autoclave and work within a fume hood.[1]

  • Phenol: Highly corrosive and toxic by absorption.[1] Use silver-shield gloves or double nitrile gloves.[1]

Experimental Protocols

Step 1: Synthesis of 4-Phenoxy-3-nitro-5-sulfamoylbenzoic acid

The Nucleophilic Aromatic Substitution (SₙAr)

Principle: The electron-withdrawing nitro and sulfamoyl groups at positions 3 and 5 activate the chlorine at position 4 for nucleophilic attack by the phenoxide ion.[1]

Reagents:

  • 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (Start Material): 10.0 g (35.6 mmol)[1]

  • Phenol: 10.0 g (106 mmol, ~3 eq)[1]

  • Sodium Hydroxide (NaOH): 4.5 g (112.5 mmol) dissolved in 40 mL Water[1]

  • Hydrochloric Acid (12N): For acidification[1]

Procedure:

  • Preparation: In a 250 mL round-bottom flask (RBF), dissolve NaOH (4.5 g) in water (40 mL). Add Phenol (10.0 g) and stir until dissolved to form sodium phenoxide.

  • Addition: Add 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (10.0 g) to the solution. The mixture may be a slurry initially.[1][2]

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 80:20:1).[1] The starting material spot (R_f ~0.[1]4) should disappear.[1]

  • Workup: Cool the reaction mixture to 0–5°C in an ice bath.

  • Precipitation: Slowly acidify with 12N HCl dropwise to pH ~1. The product will precipitate as a thick solid.[1]

  • Isolation: Filter the solid via Buchner funnel. Wash with cold water (2 x 20 mL) to remove excess phenol and salts.[1]

  • Drying: Dry in a vacuum oven at 60°C.

Yield: ~9.5 g (78%) Appearance: Off-white to pale yellow powder.[1]

Step 2: Synthesis of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate

The Fischer Esterification[1]

Principle: Acid-catalyzed esterification converts the carboxylic acid to the methyl ester, increasing lipophilicity for the final reduction step.[1]

Reagents:

  • 4-Phenoxy-3-nitro-5-sulfamoylbenzoic acid (Step 1 Product): 9.0 g[1]

  • Methanol (Anhydrous): 90 mL[1]

  • Sulfuric Acid (H₂SO₄, conc.): 1.0 mL (Catalyst)[1][3]

Procedure:

  • Setup: Charge the 9.0 g of acid into a 250 mL RBF containing 90 mL of anhydrous methanol.

  • Catalysis: Add 1.0 mL concentrated H₂SO₄ dropwise.

  • Reflux: Attach a reflux condenser and heat to reflux (65°C) for 8–10 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The polar acid spot will be replaced by a less polar ester spot.[1]

  • Workup: Concentrate the solvent to ~20 mL under reduced pressure (Rotavap).

  • Neutralization: Pour the residue into 100 mL of ice-cold saturated NaHCO₃ solution. Stir vigorously for 30 minutes. The ester will precipitate.[1][4]

  • Isolation: Filter the solid. Wash with cold water (50 mL) and cold methanol (10 mL).[1]

  • Purification: Recrystallize from minimal hot methanol if necessary.

Yield: ~8.1 g (87%) Melting Point: 182–185°C (Literature value comparison recommended).[1]

Step 3: Synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

The Catalytic Hydrogenation

Principle: Reduction of the nitro group to a primary amine using Hydrogen gas and Palladium on Carbon.[1] This step must be controlled to avoid reducing the ester or cleaving the sulfonamide.[1]

Reagents:

  • Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate (Step 2 Product): 5.0 g[1]

  • Methanol/THF (1:1 mixture): 50 mL (THF aids solubility)[1]

  • Palladium on Carbon (10% Pd/C, 50% wet): 0.5 g (10 wt% loading)[1]

  • Hydrogen Gas (H₂): Balloon or 3 bar pressure[1]

Procedure:

  • Dissolution: Dissolve 5.0 g of the nitro-ester in 50 mL MeOH/THF mixture in a hydrogenation flask or autoclave vessel.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Caution: Pd/C can ignite methanol vapors if dry; keep wet.[1]

  • Hydrogenation:

    • Atmospheric (Balloon): Purge flask with N₂ x3, then H₂ x3.[1] Stir vigorously under H₂ balloon at Room Temperature (RT) for 12–16 hours.

    • Autoclave (Recommended): Pressurize to 3 bar (45 psi) H₂. Stir at RT for 4 hours.

  • Monitoring: Monitor by HPLC or TLC. The yellow nitro compound converts to a fluorescent/colorless amine.[1]

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with 20 mL MeOH.[1]

  • Isolation: Concentrate the filtrate to dryness.

  • Crystallization: Triturate the residue with Diethyl Ether or recrystallize from Methanol/Water to obtain high-purity crystals.

Yield: ~4.1 g (90%) Characterization:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.82 (s, 3H, -OCH₃), 5.45 (br s, 2H, -NH₂), 7.20 (s, 2H, -SO₂NH₂), 6.9-7.4 (m, 5H, Phenoxy), 7.5 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H).[1]

  • MS (ESI): m/z 323.0 [M+H]⁺.

Visualized Workflow (Graphviz)[1]

SynthesisPath SM 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (Start Material) Inter1 4-Phenoxy-3-nitro-5-sulfamoylbenzoic acid (Intermediate 1) SM->Inter1 Step 1: SnAr (85°C) Phenol Phenol / NaOH (aq) Phenol->Inter1 Inter2 Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate (Intermediate 2) Inter1->Inter2 Step 2: Esterification (Reflux) MeOH MeOH / H2SO4 MeOH->Inter2 Target Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (Final Product) Inter2->Target Step 3: Reduction (RT) H2 H2 / Pd-C H2->Target

Caption: Three-step convergent synthesis route starting from 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete displacement of Chlorine.[1]Increase temperature to 90°C or extend time. Ensure Phenol is in excess (3 eq).[1]
Ester Hydrolysis Water contamination in Step 2.[1]Use anhydrous Methanol.[1][4] Ensure glassware is dry.[1]
Incomplete Reduction Catalyst poisoning or low H₂ pressure.[1]Wash the nitro-ester (Inter.[1] 2) with EDTA solution to remove metal traces.[1] Increase H₂ pressure to 5 bar.
Impurity: Des-chloro Hydrogenolysis of Cl (if Step 1 incomplete).[1]Ensure Step 1 is 100% complete before proceeding.[1] Pd/C will remove any unreacted Cl in Step 3.[1]

References

  • Preparation of 4-phenoxy-5-sulfamoyl-3-nitrobenzoic acid

    • Source: Google Patents (CN105566175A).[1] "Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid".

    • URL
  • General Esterification of Nitrobenzoic Acids

    • Source: SaveMyExams.[1] "Preparation of methyl 3-nitrobenzoate".

    • URL:[Link]

  • Catalytic Reduction of Nitroarenes

    • Source: Thieme Connect.[1] "Reduction of Nitro Compounds to Amines".

    • URL:[Link][1]

  • Product Identification (CAS 56106-57-1)

    • Source: Advent Chembio.[1] "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Product Page".

    • URL:[Link][1][5]

Sources

Method

Application Note: Industrial Production of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Based on your request, I have designed a comprehensive Application Note & Industrial Protocol for the production of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate . This guide is structured for senior scientists and proces...

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, I have designed a comprehensive Application Note & Industrial Protocol for the production of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate . This guide is structured for senior scientists and process engineers, focusing on scale-up feasibility, impurity control, and mechanistic integrity.[1]

Executive Summary

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical intermediate in the synthesis of the high-ceiling loop diuretic Bumetanide .[1] While often generated transiently or as a byproduct, its isolation as a high-purity methyl ester offers distinct advantages in industrial scale-up: it enhances solubility for the subsequent reductive amination step and serves as a robust "break-point" for purification, allowing for the removal of des-phenoxy and unreduced nitro impurities before the final drug substance is formed.[1]

This protocol details a two-stage industrial synthesis designed for high yield (>85%) and purity (>99.0% HPLC). It prioritizes the Nitro-Ester Reduction Route , which avoids the solubility challenges associated with the zwitterionic free acid forms.[1]

Retrosynthetic Analysis & Pathway

The synthesis is designed to minimize side reactions (such as hydrolysis of the sulfamoyl group) by utilizing the methyl ester protection.[1]

Strategic Logic:
  • Phenoxy Substitution (SNAr): Performed on the nitro intermediate.[1] The electron-withdrawing nitro and sulfamoyl groups at positions 3 and 5 activate the leaving group (Cl) at position 4, facilitating a clean nucleophilic aromatic substitution with phenol.[1]

  • Catalytic Hydrogenation: The nitro group is selectively reduced to the amine using Pd/C. The methyl ester remains intact under neutral hydrogenation conditions, preventing premature hydrolysis.[1]

Reaction Scheme (Visualized)

G Start Methyl 4-chloro-3-nitro- 5-sulfamoylbenzoate (Starting Material) Inter Methyl 3-nitro-4-phenoxy- 5-sulfamoylbenzoate (Intermediate) Start->Inter Phenol, K2CO3 DMF, 80°C (SNAr) Target Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate (Target Product) Inter->Target H2 (50 psi), Pd/C MeOH, 40°C (Reduction) Bumetanide Bumetanide (Downstream API) Target->Bumetanide 1. Butanal/Reductive Amination 2. Hydrolysis

Figure 1: Synthetic pathway from the chloro-nitro precursor to the target amino-ester.[1][2]

Industrial Protocol

Phase 1: Synthesis of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate

Objective: Replace the 4-chloro substituent with a phenoxy group via Nucleophilic Aromatic Substitution (SNAr).[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 4-chloro-3-nitro-5-sulfamoylbenzoate1.0Substrate
Phenol1.2Nucleophile
Potassium Carbonate (K₂CO₃)1.5Base
DMF (N,N-Dimethylformamide)5-7 VolSolvent
Water-Quenching
Step-by-Step Methodology
  • Charging: Into a glass-lined reactor, charge DMF (5 volumes) and Methyl 4-chloro-3-nitro-5-sulfamoylbenzoate . Stir to suspend.

  • Base Addition: Add Phenol (1.2 eq) followed by K₂CO₃ (1.5 eq).[1] Note: Phenol is solid at RT; ensure it is fully dissolved or added as a melt if working on a large scale.[1]

  • Reaction: Heat the mixture to 80–85°C . Monitor by HPLC.

    • Process Control: Reaction is complete when the starting chloro-ester is <0.5%.[1] Typical time: 4–6 hours.[1]

  • Quenching: Cool the reaction mass to 25°C. Slowly pour the mixture into Ice Water (10 volumes) under vigorous stirring.

  • Isolation: The product will precipitate as a yellow solid.[1] Stir for 1 hour to ensure granulometry growth.

  • Filtration: Filter the solid and wash with water (3 x 2 volumes) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C until moisture content (KF) is <0.5%.

Phase 2: Reduction to Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Objective: Selective reduction of the nitro group to the primary amine without dechlorinating (if impurities present) or hydrolyzing the ester.[1]

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate1.0Precursor
5% Palladium on Carbon (50% wet)5% w/wCatalyst
Methanol10 VolSolvent
Hydrogen Gas (H₂)50 psiReductant
Step-by-Step Methodology
  • Preparation: In a high-pressure autoclave (Hastelloy or SS316), charge Methanol and the Nitro-Intermediate from Phase 1.

  • Inerting: Nitrogen purge the vessel (3 cycles) to remove oxygen.[1]

  • Catalyst Loading: Add 5% Pd/C catalyst (slurried in a small amount of methanol for safety). Safety: Pd/C is pyrophoric when dry.

  • Hydrogenation: Pressurize with H₂ to 50 psi (3.5 bar) . Heat to 40–45°C .[1]

    • Exotherm Warning: The reduction is exothermic.[1] Control temperature ramp rate.

  • Monitoring: Agitate at 40°C for 4–6 hours.

    • Process Control: Monitor the disappearance of the nitro peak by HPLC.[1] The amine product will appear at a lower retention time (more polar).[1]

  • Work-up:

    • Cool to 25°C and vent H₂. Nitrogen purge.[1][2]

    • Filter through a Celite bed (or sparkler filter) to remove the catalyst.[1] Wash the bed with Methanol.[1]

  • Crystallization:

    • Concentrate the filtrate under vacuum to ~3 volumes.[1]

    • Cool to 0–5°C to induce crystallization.[1]

    • Optional: If yield is low, add Water (anti-solvent) dropwise until turbidity persists, then cool.[1]

  • Final Isolation: Filter the off-white crystals. Wash with cold Methanol/Water (1:1).[1] Dry at 45°C under vacuum.

Process Control & Critical Parameters

Impurity Profile Management
ImpurityOriginControl Strategy
Hydrolyzed Acid (3-amino-4-phenoxy... acid)Water in solvent or high tempMaintain anhydrous conditions during esterification/reduction.[1] Keep pH neutral.
Des-phenoxy analog Incomplete SNArEnsure >99.5% conversion in Phase 1 before proceeding.
Azo-dimers Incomplete reductionEnsure adequate H₂ pressure and agitation speed (mass transfer limited).
Analytical Specifications (Release Criteria)
  • Appearance: Off-white to pale beige crystalline powder.[1]

  • Identification: IR, NMR (Proton signals: Methyl ester singlet ~3.8 ppm, Amine broad singlet).[1]

  • Assay (HPLC): ≥ 99.0%.

  • Loss on Drying: ≤ 0.5%.[1]

  • Sulfated Ash: ≤ 0.1%.[1]

Analytical Method (HPLC)

Use this method to validate the "Self-Validating" aspect of the protocol.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 80% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm.[1]

  • Retention Time Logic:

    • Target Amine: ~5-6 min.

    • Nitro Precursor: ~12-14 min (Late eluter due to nitro group lipophilicity).[1]

Safety & Handling

  • Hydrogenation Safety: Hydrogen is highly flammable.[1] Ensure all equipment is grounded. Use Type D (flameproof) electrical fittings.[1]

  • Palladium Catalyst: Pyrophoric when dry.[1] Always keep wet with water or solvent.[1] Dispose of in dedicated metal waste containers containing water.

  • Chemical Exposure: The sulfamoyl moiety can be a sensitizer.[1] Use full PPE (respirator, gloves, goggles).[1]

References

  • Advent Chembio. (n.d.).[1] Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Product Data. Retrieved from [Link]

  • PrepChem. (n.d.).[1] Synthesis of 3-amino-4-phenoxy-5-sulphamyl-benzoic acid. Retrieved from [Link]

  • Google Patents. (1976).[1] US Patent 3,991,097: Process for the preparation of sulfamylbenzoic acids.[1][2] Retrieved from

  • International Journal of Research in Pharmaceutical and Biomedical Sciences (IJRPC). (2011). Facile, One Pot Synthesis of Bumetanide. Retrieved from [Link]

Sources

Application

Application Note: HPLC Analysis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the critical analytical requirements for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1), a pivotal int...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the critical analytical requirements for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1), a pivotal intermediate in the synthesis of the loop diuretic Bumetanide .

Executive Summary

The precise quantification of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is critical for pharmaceutical process control. As the methyl ester precursor to Bumetanide, its presence indicates incomplete alkylation or hydrolysis steps during Active Pharmaceutical Ingredient (API) synthesis.[1] This protocol details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method designed to separate the target ester from its hydrolytic degradant (3-amino-4-phenoxy-5-sulfamoylbenzoic acid) and the final API (Bumetanide).

Chemical Context & Method Strategy

To design a self-validating method, we must understand the analyte's physicochemical behavior relative to its matrix.[1]

  • Analyte: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.[2][3][4][5]

  • Function: Synthetic intermediate (Ester protection strategy).[1]

  • Critical Separation: Must resolve from the Acid Precursor (more polar) and the Butylated Product (more hydrophobic).[1]

Polarity & Retention Logic

The separation relies on hydrophobic discrimination on a C18 stationary phase.[1]

  • Acid Impurity (Precursor): Contains a free carboxylic acid.[1] At pH 3.0, it is partially ionized/polar.[1] Elutes First.

  • Target (Methyl Ester): The carboxylic acid is masked by a methyl group, increasing lipophilicity.[1] Elutes Intermediate.

  • Bumetanide (Final API): Contains a butyl chain (highly hydrophobic) and a free acid.[1] Elutes Last (typically).

Detection Strategy

The molecule possesses a benzene ring substituted with phenoxy and sulfamoyl groups, providing a strong chromophore.[1]

  • Primary Wavelength: 254 nm (π-π* transitions, robust sensitivity).[1]

  • Secondary Wavelength: 335 nm (Specific to the conjugated amine-sulfonamide system, useful for purity checks).[1]

Visualizing the Analytical Context

The following diagram illustrates the synthesis pathway and where this analytical method fits into the Process Analytical Technology (PAT) workflow.

Bumetanide_Synthesis_Workflow Start Starting Material (4-Chloro-3-nitro...) Intermediate_Acid Acid Precursor (3-Amino-4-phenoxy...) Start->Intermediate_Acid Phenolation & Reduction Target TARGET ANALYTE (Methyl Ester) Intermediate_Acid->Target Esterification (MeOH) Bumetanide Bumetanide API (Butylamino Acid) Target->Bumetanide 1. Butylation 2. Hydrolysis Check1 HPLC Checkpoint: Ensure Conversion Target->Check1

Figure 1: Synthesis pathway highlighting the Methyl Ester intermediate as a critical quality attribute (CQA).

Experimental Protocol

Instrumentation & Reagents[1][6]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

  • Column: Supelco Discovery C18 (250 × 4.6 mm, 5 µm) or equivalent (e.g., Waters Spherisorb ODS2).[1]

    • Why: High carbon load ensures adequate retention of the ester and separation from the polar acid impurity.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][6]

    • Potassium Dihydrogen Phosphate (

      
      ).[1]
      
    • Orthophosphoric Acid (85%).[1]

    • Water (Milli-Q, 18.2 MΩ).[1]

Chromatographic Conditions

This gradient method is designed to elute the polar acid early while flushing out highly retained butylated side-products.[1]

ParameterSettingRationale
Mobile Phase A 10 mM Phosphate Buffer, pH 3.0Suppresses silanol activity; controls ionization of the aniline amine.
Mobile Phase B Acetonitrile (100%)Strong solvent for elution of the hydrophobic ester.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance for 5 µm columns.[1]
Column Temp 30°CEnsures retention time reproducibility.[1]
Injection Vol 20 µLMaximizes sensitivity for impurity profiling.[1]
Detection UV @ 254 nmIsosbestic point for sulfonamide derivatives; high sensitivity.[1]

Gradient Program:

  • 0.0 min: 80% A / 20% B (Initial hold to retain polar Acid precursor).

  • 15.0 min: 40% A / 60% B (Linear ramp to elute Target Methyl Ester).

  • 20.0 min: 20% A / 80% B (Wash step for hydrophobic dimers/butylated products).[1]

  • 25.0 min: 80% A / 20% B (Re-equilibration).

Standard & Sample Preparation

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][7]

  • Note: The methyl ester has limited solubility in pure water.[1] The 50% organic content ensures complete dissolution.[1]

Stock Standard Preparation:

  • Weigh 10.0 mg of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Reference Standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 60 mL of Diluent and sonicate for 5 minutes (maintain temp < 25°C to prevent hydrolysis).

  • Dilute to volume with Diluent.[1] (Conc: 100 µg/mL).[1]

System Suitability Solution: Mix the Target Ester (100 µg/mL) with the Acid Precursor (Impurity B) (10 µg/mL) to verify resolution.[1][8]

Method Validation (ICH Compliant)

The following validation parameters ensure the method is "Trustworthy" and fit for purpose.

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Resolution (

    
    ):  > 2.0 between Acid Precursor and Methyl Ester.
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the Methyl Ester peak.[1]
    
  • Precision (%RSD): < 2.0% for 6 replicate injections of the Standard.

Linearity & Range
  • Range: 0.5 µg/mL (LOQ) to 150 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Robustness (Troubleshooting Guide)

Common issues and their mechanistic causes:

ObservationProbable CauseCorrective Action
Peak Splitting Solvent MismatchEnsure Sample Diluent matches initial mobile phase strength (or is weaker).[1]
RT Drift (Earlier) pH > 3.5The aniline group may deprotonate, altering interaction with silanols.[1] Adjust pH to 3.0 ± 0.1.
Extra Peaks HydrolysisThe methyl ester is susceptible to hydrolysis in basic or highly acidic solutions over time.[1] Keep autosampler at 4°C.

Analytical Workflow Diagram

This diagram details the logical flow of the analysis, ensuring a self-validating loop.

HPLC_Workflow Start Start Analysis Prep Prepare Standard & System Suitability Soln Start->Prep Inject_SS Inject System Suitability (Mix of Ester + Acid Impurity) Prep->Inject_SS Decision Resolution > 2.0? Inject_SS->Decision Fail Troubleshoot: Check pH or Column Age Decision->Fail No Pass Inject Samples Decision->Pass Yes Fail->Prep Data Data Processing: Calc Purity % & Impurity Content Pass->Data

Figure 2: Step-by-step analytical workflow ensuring system suitability before sample acquisition.

References

  • Suresh Kumar, P., et al. (2019).[1][6] "RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form." Asian Journal of Chemistry. Link

  • European Pharmacopoeia (Ph.[1] Eur.) . "Bumetanide Monograph: Impurity B (3-amino-4-phenoxy-5-sulfamoylbenzoic acid)."

  • BenchChem . "Application Notes and Protocols for a Stability-Indicating HPLC Method for Bumetanide and its Impurities." Link[1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 119927, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Link[1]

  • ChemicalBook . "Bumetanide synthesis and intermediates." Link

Sources

Method

Application Note: Structural Elucidation and Quality Control of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate via FTIR

Executive Summary & Application Context Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical intermediate in the synthesis of Bumetanide , a potent loop diuretic used in the management of edema associated with cong...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical intermediate in the synthesis of Bumetanide , a potent loop diuretic used in the management of edema associated with congestive heart failure, hepatic, and renal disease.

In the synthetic pathway, this molecule typically represents the reduced amino-ester intermediate prior to the final


-alkylation step (introduction of the butyl group). Precise characterization of this compound is essential for:
  • Process Control: Verifying the complete reduction of the nitro-precursor (Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate).

  • Impurity Profiling: Distinguishing the methyl ester from its hydrolyzed acid form (3-amino-4-phenoxy-5-sulfamoylbenzoic acid, known as Bumetanide Impurity B in EP/BP monographs).

This guide provides a comprehensive protocol for the infrared (IR) spectroscopic analysis of this molecule, focusing on functional group assignment and differentiation from structural analogs.

Structural Analysis & Functional Group Mapping

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent pharmacophores. The convergence of four distinct functional groups on a single benzene ring creates a unique spectral fingerprint.

Molecular Structure Visualization

The following diagram maps the key functional groups to their expected spectral regions.

G Core Benzene Core (Polysubstituted) Ester Methyl Ester (-COOCH3) Pos: 1 Core->Ester C=O Stretch ~1720 cm⁻¹ Amine Primary Amine (-NH2) Pos: 3 Core->Amine N-H Stretch ~3300-3500 cm⁻¹ Ether Phenoxy Ether (-O-Ph) Pos: 4 Core->Ether C-O-C Stretch ~1240 cm⁻¹ Sulfonamide Sulfonamide (-SO2NH2) Pos: 5 Core->Sulfonamide S=O Stretch 1340/1160 cm⁻¹

Caption: Functional group mapping for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate indicating diagnostic IR regions.

Experimental Protocol

Sample Preparation

Given the crystalline nature of this intermediate, two methods are validated.[1] Method A (ATR) is recommended for routine QC, while Method B (KBr) is reserved for structural elucidation or resolving closely overlapping bands.

Method A: Attenuated Total Reflectance (ATR) - Recommended for QC
  • Crystal Material: Diamond or ZnSe (Diamond preferred for durability).

  • Procedure:

    • Clean the crystal with isopropanol; ensure background scan is flat.

    • Place ~10 mg of sample onto the crystal center.

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid samples to avoid air gaps).

    • Acquire spectrum.[1][2][3][4][5][6][7]

Method B: KBr Pellet - Recommended for High Resolution
  • Matrix: IR-grade Potassium Bromide (KBr), dried at 110°C.

  • Ratio: 1:100 (1 mg sample to 100 mg KBr).

  • Procedure:

    • Grind sample and KBr in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

    • Press at 8-10 tons for 2 minutes under vacuum.

    • Inspect pellet for transparency before scanning.

Instrument Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers all functional group and fingerprint regions.
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones and split amine bands.
Scans 32 (ATR) / 16 (KBr)Optimizes Signal-to-Noise (S/N) ratio.
Apodization Blackman-HarrisReduces side-lobes for sharp crystalline peaks.

Spectral Interpretation & Data Analysis

The following table details the diagnostic bands. The "Validation Logic" column explains why the peak appears where it does, providing the causal link required for scientific integrity.

Diagnostic Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityValidation Logic (Causality)
Primary Amine (-NH₂)N-H Stretch (Asym/Sym)3450 – 3350Medium, DoubletPrimary amines exhibit two bands (symmetric & asymmetric stretching).[2][7] A single band would indicate incomplete reduction (secondary amine) or salt formation.
Sulfonamide (-SO₂NH₂)N-H Stretch3350 – 3250MediumOften overlaps with the primary amine. Look for broadening in the high-frequency region.[2][7]
Methyl Ester (-COOCH₃)C=O Stretch1715 – 1730StrongCritical QC Point: This distinguishes the ester from the acid precursor (which absorbs lower, ~1680-1700 cm⁻¹, due to H-bonding dimerization).
Amine N-H Bending (Scissoring)1620 – 1640MediumCharacteristic of primary amines; confirms the presence of the -NH₂ group.
Aromatic Ring C=C Ring Stretch1580 – 1600VariableSkeletal vibrations of the benzene ring.
Sulfonamide S=O[8][9] Stretch (Asymmetric)1330 – 1350StrongHighly characteristic sulfonyl absorption.
Ether (Ar-O-Ar)C-O-C Stretch1230 – 1250StrongThe phenoxy group attachment. Confirms the ether linkage is intact.
Sulfonamide S=O[8][9] Stretch (Symmetric)1150 – 1170StrongThe second diagnostic sulfonyl band.
Aromatic Ring C-H Out-of-Plane (OOP)800 – 900StrongPattern depends on substitution (1,3,4,5-tetrasubstituted). Used for fingerprinting.[5]
Differentiation from Key Impurities
  • Vs. The Carboxylic Acid (Hydrolysis Product):

    • The Acid:[2][3][5][10][11][12][13] Shows a broad, jagged O-H stretch (3300–2500 cm⁻¹) and a lower frequency C=O (~1690 cm⁻¹).

    • The Methyl Ester: Shows a cleaner baseline >3000 cm⁻¹ (no broad OH) and a higher frequency C=O (~1720 cm⁻¹).

  • Vs. The Nitro Precursor:

    • Nitro Compound: Contains strong N-O stretches at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

    • Target Amine: The disappearance of the 1530 cm⁻¹ band and the appearance of the N-H doublet at 3400 cm⁻¹ confirms successful reduction.

QC Decision Workflow

The following logic gate ensures consistent batch release based on spectral data.

QC_Workflow Start Acquire Spectrum (4000-600 cm⁻¹) Check_CO Check Carbonyl (C=O) Region 1715-1730 cm⁻¹ Start->Check_CO Decision_CO Is Peak Present? Check_CO->Decision_CO Check_NH Check Amine/Sulfonamide Region 3300-3500 cm⁻¹ Decision_CO->Check_NH Yes Fail_Acid FAIL: Hydrolysis Detected (Acid Impurity) Decision_CO->Fail_Acid No (or shifted <1700) Decision_NH Is Doublet Present? Check_NH->Decision_NH Check_Nitro Check Nitro Residue ~1530 cm⁻¹ Decision_NH->Check_Nitro Yes Fail_Nitro FAIL: Incomplete Reduction (Nitro Impurity) Decision_NH->Fail_Nitro No (Single band or None) Pass PASS: Identity Confirmed Check_Nitro->Pass Peak Absent Check_Nitro->Fail_Nitro Peak Present

Caption: Logic flow for spectral validation of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate batches.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment).
  • British Pharmacopoeia Commission. (2023). Bumetanide Monograph: Impurity Standards. British Pharmacopoeia.

  • European Directorate for the Quality of Medicines (EDQM). (2023). Bumetanide Impurity B (3-amino-4-phenoxy-5-sulfamoylbenzoic acid). European Pharmacopoeia.

  • National Institute of Standards and Technology (NIST). Infrared Spectroscopy of Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69.[14]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Application

Purification techniques for "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate"

Application Note: Advanced Purification Protocols for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Executive Summary Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical late-stage intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Executive Summary

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical late-stage intermediate in the synthesis of Bumetanide , a potent loop diuretic. Its high purity is essential not only to meet pharmaceutical regulatory standards (ICH Q3A) but also to prevent the carryover of difficult-to-remove side products into the final API hydrolysis step.

This guide details two validated purification workflows:

  • Thermodynamic Recrystallization (Method A): The primary scalable method for removing structural analogs and inorganic salts.

  • Flash Chromatography (Method B): A polishing step for analytical reference standards (>99.8% purity).

Chemical Context & Impurity Profiling

Understanding the synthesis vector is crucial for purification logic. This compound is typically synthesized via the catalytic hydrogenation of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate or nucleophilic aromatic substitution on a 4-chloro precursor.

Physicochemical Profile:

  • Appearance: White to off-white crystalline powder.

  • Solubility: Soluble in DMSO, DMF, Acetone, hot Methanol/Ethanol. Insoluble in water.

  • Acidity/Basicity: Amphoteric. The aniline moiety is weakly basic; the primary sulfonamide (

    
    ) is weakly acidic (
    
    
    
    ).

Critical Impurity Map:

Impurity TypeOriginRemoval Strategy
Nitro-Precursor Incomplete hydrogenation of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate.Recrystallization: Significant solubility difference in alcohols.
Hydrolysis Product 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Acid form).Base Wash/Recrystallization: The acid is soluble in mild aqueous bicarbonate; the ester is not.
Des-phenoxy Analog Over-reduction (hydrogenolysis) of the ether bond (rare).Chromatography: Hard to separate by crystallization due to structural similarity.
Phenol Residual reagent from SNAr step.Solvent Wash: Highly soluble in mother liquor (Methanol).

Method A: Thermodynamic Recrystallization (Primary Protocol)

Rationale: Methanol is the solvent of choice. The compound exhibits a steep solubility curve in methanol (sparingly soluble at


, highly soluble at 

), maximizing recovery yield while rejecting polar impurities and unreacted phenol.
Protocol Steps:
  • Dissolution:

    • Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a reflux condenser.

    • Add Methanol (HPLC Grade) at a ratio of 10-12 mL per gram of solid.

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Checkpoint: If the solution is not clear after 15 minutes at reflux, add methanol in 1 mL increments. If insolubles persist (likely salts or catalyst), filter hot through a Celite pad.

  • Nucleation & Cooling:

    • Remove from heat and allow the flask to cool slowly to room temperature (

      
      ) over 2 hours. Do not crash cool  (ice bath immediately), as this traps impurities.
      
    • Once ambient temperature is reached and crystallization has initiated, cool further to

      
       (ice/water bath) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the slurry using a Buchner funnel under vacuum.

    • Displacement Wash: Wash the filter cake with cold Methanol (

      
      , 
      
      
      
      ). This step is critical to displace the mother liquor containing residual phenol and nitro-precursor.
  • Drying:

    • Dry the filter cake in a vacuum oven at

      
       for 12 hours.
      
    • Target Yield: 85–90%.

    • Target Melting Point:

      
      .
      

Method B: Flash Chromatography (Polishing)

Rationale: Required when the "Nitro-Precursor" impurity exceeds 0.5% or for preparing analytical standards. The polarity difference between the amino-ester (target) and the nitro-ester allows for effective separation on silica.

  • Stationary Phase: Silica Gel 60 (

    
     mesh).
    
  • Mobile Phase: Dichloromethane (DCM) : Methanol gradient.

Protocol Steps:
  • Column Preparation: Pack a column with Silica Gel (approx. 30 g silica per 1 g of crude). Equilibrate with 100% DCM.

  • Loading: Dissolve the crude material in a minimum volume of DCM containing 1-2% Methanol. Load carefully onto the silica bed.

  • Elution Gradient:

    • 0–5 mins: 100% DCM (Elutes non-polar impurities/Phenol).

    • 5–20 mins: 99:1 DCM:MeOH (Elutes Nitro-precursor).

    • 20–40 mins: 95:5 DCM:MeOH (Elutes Target Compound ).

    • Flush: 90:10 DCM:MeOH (Elutes Acid impurities/polar degradation products).

  • Detection: Monitor fractions via TLC (UV 254 nm) or UV-Vis detector. The amino group often imparts a distinct fluorescence (purple/blue) under long-wave UV (365 nm).

Process Visualization (Workflow)

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Hydrogenation) Filter Filtration (Remove Catalyst/Pd-C) Start->Filter Evap Evaporate Solvent (Crude Solid) Filter->Evap Analysis HPLC Analysis (Purity Check) Evap->Analysis CheckImpurity Impurity Profile? Analysis->CheckImpurity Recryst Method A: Recrystallization (Methanol Reflux) Flash Method B: Flash Chromatography (DCM:MeOH Gradient) Recryst->Flash Fail (Polishing needed) Final Pure Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (>99.5%) Recryst->Final Pass Flash->Final CheckImpurity->Recryst Purity >90% Mainly salts/phenol CheckImpurity->Flash Purity <90% or Nitro-isomer >1%

Figure 1: Decision tree for the purification of Bumetanide intermediate.

Analytical Validation (QC)

To verify the success of the purification, use the following HPLC conditions.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 220 nm (amide/sulfonamide)
Retention Order Acid Impurity < Target Ester < Nitro Precursor < Phenol

References

  • Feit, P. W. (1971). Aminobenzoic acid diuretics.[1] 2. 3-Amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432-439. Link

  • Nielsen, O. B., & Feit, P. W. (1974). Structure-activity relationships of aminosulfamoylbenzoic acid diuretics. In Diuretics (pp. 12-24). Link

  • LGC Standards. (2025). 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid - Reference Material Data Sheet. Link

  • U.S. Pharmacopeia (USP). (2024). Bumetanide Related Compound A: 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid.[2][3][4] USP Catalog No. 1082901.[5] Link

Sources

Method

Application Notes and Protocols for the Recrystallization of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

This guide provides a comprehensive, in-depth technical protocol for the purification of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate via recrystallization. Designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical protocol for the purification of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the underlying scientific principles and rationale, ensuring a robust and reproducible purification process.

Introduction: The Critical Role of Purification

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of achieving high purity in a single step under mild conditions.[1][2] This process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3] A successful recrystallization protocol is standardized, reproducible, and scalable, making it a cornerstone of pharmaceutical manufacturing.[4]

This application note details a validated protocol for the recrystallization of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, developed through an understanding of its structural characteristics and the fundamental principles of crystallization.

Understanding the Molecule: Structural Considerations

To develop an effective recrystallization strategy, it is crucial to analyze the structure of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

  • Functional Groups: The molecule possesses several key functional groups: an amino group (-NH2), a phenoxy group (-O-Ph), a sulfonamide group (-SO2NH2), and a methyl ester group (-COOCH3). These groups contribute to the molecule's polarity and its potential for hydrogen bonding.

  • Aromatic Nature: The presence of two aromatic rings suggests that the molecule will have some solubility in organic solvents.

  • Polarity: The combination of polar (amino, sulfonamide, ester) and nonpolar (aromatic rings, phenoxy ether) moieties indicates that a solvent system with intermediate polarity, or a mixture of solvents, will likely be most effective. The sulfonamide group, in particular, is known to interact with biological targets and influences solubility.[5]

Principle of Recrystallization

The process of recrystallization involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes.[2] The impurities, being present in smaller quantities, remain dissolved in the mother liquor.

Recrystallization_Principle A Impure Solid B Dissolve in Minimum Hot Solvent A->B C Hot Saturated Solution (Compound & Impurities Dissolved) B->C D Slow Cooling C->D E Pure Crystals Form D->E F Impurities Remain in Mother Liquor D->F G Filtration E->G F->G H Pure Crystals G->H I Mother Liquor (Discard or Rework) G->I

Materials and Equipment

Materials Equipment
Crude Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoateErlenmeyer flasks
Isopropanol (IPA)Heating mantle or hot plate with stirrer
Deionized waterMagnetic stir bar
Activated carbon (decolorizing charcoal)Buchner funnel and filter flask
Filter paperVacuum source
Beakers
Graduated cylinders
Spatula
Glass stirring rod
Watch glass
Desiccator or vacuum oven

Detailed Recrystallization Protocol

This protocol is designed for the purification of approximately 10 grams of crude Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate. Adjustments may be necessary for different scales.

Step 1: Solvent System Selection and Preparation

The choice of solvent is the most critical parameter in recrystallization.[6] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough to be easily removed from the crystals.

  • Be non-toxic, inexpensive, and non-flammable.

For Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, a mixed solvent system of isopropanol and water is recommended. Isopropanol is a good solvent for the organic structure, while water acts as an anti-solvent, reducing the solubility upon cooling. A 70:30 (v/v) isopropanol-water mixture has been found to be effective for similar sulfonamide compounds.[7]

Procedure:

  • Prepare a 70% (v/v) isopropanol-water solution. For example, to make 100 mL, mix 70 mL of isopropanol with 30 mL of deionized water.

Step 2: Dissolution

The goal is to dissolve the crude solid in the minimum amount of hot solvent to create a saturated solution.[8]

Procedure:

  • Place 10 grams of crude Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate into a 250 mL Erlenmeyer flask.

  • Add a magnetic stir bar to the flask.

  • Add an initial portion of the 70% isopropanol-water solvent (approximately 80-100 mL).

  • Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.

  • Continue adding small portions of the hot solvent mixture until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.[7]

Step 3: Decolorization (Optional)

If the solution is colored due to impurities, activated carbon can be used to adsorb these colored compounds.

Procedure:

  • Remove the flask from the heat source.

  • Allow the solution to cool slightly to prevent violent boiling when the charcoal is added.

  • Add a small amount of activated carbon (a spatula tip's worth) to the hot solution.

  • Reheat the solution to boiling for a few minutes while stirring.[7]

Step 4: Hot Filtration

This step is necessary to remove any insoluble impurities or the activated carbon. The filtration must be done quickly and with pre-heated glassware to prevent premature crystallization in the funnel.[3]

Procedure:

  • Set up a gravity filtration apparatus using a short-stemmed funnel and a fluted filter paper.

  • Place a clean 250 mL Erlenmeyer flask (the receiving flask) below the funnel.

  • Preheat the funnel and the receiving flask by pouring a small amount of the hot solvent through the filter paper. Discard this solvent.

  • Quickly pour the hot solution containing the dissolved product through the fluted filter paper.

Step 5: Crystallization

The formation of pure crystals is induced by slow cooling of the hot filtrate. Slow cooling generally leads to larger, more well-defined crystals, which are easier to filter and wash.

Procedure:

  • Cover the receiving flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[7]

Crystallization_Workflow A Crude Product in Flask B Add Hot Solvent & Dissolve A->B C Hot Filtration (if necessary) B->C D Slow Cooling to Room Temperature C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystalline Product H->I

Step 6: Isolation and Washing of Crystals

The purified crystals are separated from the mother liquor by vacuum filtration.

Procedure:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Wet the filter paper with a small amount of the cold 70% isopropanol-water solvent.

  • Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold 70% isopropanol-water to remove any adhering mother liquor.[8] It is crucial to use a minimal amount of cold solvent for washing to avoid redissolving the product.

  • Keep the vacuum on for a few minutes to pull air through the crystals and help them to dry.

Step 7: Drying

The final step is to remove all traces of the solvent from the purified crystals.

Procedure:

  • Carefully remove the filter paper with the crystals from the Buchner funnel and place it on a watch glass.

  • Break up the filter cake to increase the surface area for drying.

  • Dry the crystals in a desiccator under vacuum or in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7]
"Oiling out" (product separates as a liquid) - The melting point of the solid is lower than the boiling point of the solvent. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[3][7] - Consider using a different solvent or solvent system with a lower boiling point.
Low recovery of pure product - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure all glassware for hot filtration is pre-heated. - Use a minimal amount of ice-cold solvent for washing.
Colored crystals obtained - Incomplete removal of colored impurities.- Repeat the recrystallization, ensuring to use an adequate amount of activated carbon.

Troubleshooting_Logic cluster_solutions Solutions Start Recrystallization Outcome NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield Success Pure Crystals Start->Success BoilSolvent Boil Off Excess Solvent NoCrystals->BoilSolvent Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce AddSolvent Add More Solvent, Cool Slowly OilingOut->AddSolvent CheckSolvent Change Solvent System OilingOut->CheckSolvent LowYield->BoilSolvent Preheat Preheat Filtration Glassware LowYield->Preheat MinWash Minimize Washing Solvent LowYield->MinWash

Conclusion

Recrystallization is an indispensable technique in pharmaceutical development for the purification of intermediates and APIs.[6] The protocol detailed in this application note provides a robust and scientifically grounded method for the purification of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate. By understanding the principles behind each step, from solvent selection to the final drying of the crystals, researchers can effectively remove impurities and obtain a high-purity product essential for subsequent stages of drug development. Adherence to this detailed methodology will ensure a reproducible and scalable purification process.

References

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • MacLeod, B., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ChemBK. (2024, January 3). 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • GSRS. (n.d.). 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US2888486A - Process for producing aromatic sulfonyl halides.
  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

Sources

Application

Application Note: Divergent Synthesis of Heterocyclic Pharmacophores from Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

This Application Note is designed for medicinal chemists and process development scientists. It details the utility of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1) not merely as a dedicated intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the utility of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1) not merely as a dedicated intermediate for Bumetanide, but as a versatile divergent scaffold for generating novel heterocyclic pharmacophores.[1][2]

[1][2]

Executive Summary & Strategic Value

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is widely recognized as the penultimate precursor to the loop diuretic Bumetanide .[1][2] However, its structural architecture—featuring a nucleophilic aniline, an electrophilic ester, and a biologically active sulfonamide—makes it a "privileged scaffold" for generating diverse heterocyclic libraries.[1][2]

Key Structural Advantages:

  • The "Meta-Conflict" Opportunity: Unlike thiazide precursors (where amino and sulfamoyl groups are ortho and cyclize to benzothiadiazines), this scaffold possesses meta-disposed amino and sulfamoyl groups.[1][2] This prevents standard fusion, forcing the chemist to explore pendant heterocycles (e.g., pyrroles, tetrazoles) which often yield higher selectivity for NKCC2 transporters over carbonic anhydrase.[1][2]

  • Orthogonal Reactivity: The C1-ester and C3-amine can be functionalized independently, allowing for "Exit Vector" exploration in Structure-Activity Relationship (SAR) studies.[1][2]

Chemical Logic & Reactivity Profile

The scaffold presents three distinct zones for heterocyclic elaboration:

  • Zone A (C3-Amine): A primary aniline deactivated by the electron-withdrawing sulfamoyl group but activated by the phenoxy ether.[1][2] It requires forcing conditions or catalysis for cyclization (e.g., Clauson-Kaas).[1][2]

  • Zone B (C1-Ester): A methyl ester susceptible to nucleophilic attack by hydrazines, leading to 1,3,4-oxadiazoles or 1,2,4-triazoles.[1][2]

  • Zone C (C5-Sulfamoyl): Generally left intact to maintain diuretic/aquaretic activity, but can be acylated to form sulfonylureas.[1][2]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G Start Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate (Scaffold) Pyrrole N-(3-Benzoate)pyrroles (Via Clauson-Kaas) Start->Pyrrole 2,5-Dimethoxytetrahydrofuran AcOH, u0394 Oxadiazole 5-Aryl-1,3,4-Oxadiazoles (Via Hydrazinolysis) Start->Oxadiazole 1. N2H4 2. R-COOH / POCl3 Bumetanide Bumetanide (Reference Drug) Start->Bumetanide n-BuOH / H+ (Classical Route)

Figure 1: Divergent synthetic map. The scaffold serves as a hub for both classical diuretic synthesis and novel heterocyclic exploration.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of N-Arylpyrrole Derivatives

Targeting the C3-Amine via Clauson-Kaas Reaction

This protocol converts the primary amine into a pyrrole ring, a modification known to alter lipophilicity and metabolic stability compared to the parent amine.[1][2]

Reagents:

  • Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (1.0 eq)[1][2][3]

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)[1][2]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (3.22 g) of the methyl ester in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol (1.45 mL) of 2,5-dimethoxytetrahydrofuran.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexane).[1][2] The starting amine spot (lower Rf) should disappear, replaced by a less polar pyrrole spot.[1][2]

  • Work-up: Cool the mixture to room temperature and pour into 100 mL of ice-cold water. The product often precipitates as a solid.[1][2]

  • Isolation: Filter the precipitate. If no solid forms, extract with ethyl acetate (3 x 50 mL), wash with saturated NaHCO3 (to remove acetic acid), dry over Na2SO4, and concentrate.[1][2]

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

Mechanism Note: The reaction proceeds via acid-catalyzed opening of the furan ring to form a 1,4-dicarbonyl equivalent, which condenses with the amine.[1][2] The electron-withdrawing sulfamoyl group at C5 may slow the reaction, necessitating the reflux conditions.[1][2]

Protocol B: Synthesis of 1,3,4-Oxadiazole Bioisosteres

Targeting the C1-Ester via Hydrazide Intermediate

This protocol replaces the ester/acid functionality with a 1,3,4-oxadiazole ring, a common bioisostere that improves metabolic stability while retaining hydrogen-bond accepting capability.[1][2]

Phase 1: Hydrazide Formation

  • Dissolution: Dissolve 10 mmol of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate in 30 mL of ethanol.

  • Hydrazinolysis: Add Hydrazine Hydrate (99%, 50 mmol, 5 eq) dropwise.

  • Reflux: Reflux for 6–8 hours. The solution typically turns from clear to pale yellow.[1][2]

  • Isolation: Cool to 0°C. The acid hydrazide intermediate usually crystallizes out.[1][2] Filter and wash with cold ethanol.[1][2]

Phase 2: Cyclization to Oxadiazole

  • Coupling: Mix the hydrazide (5 mmol) with an aromatic carboxylic acid (5 mmol) of choice (e.g., benzoic acid for a phenyl-oxadiazole).

  • Dehydration: Add Phosphorus Oxychloride (POCl3, 10 mL) carefully.

  • Reaction: Reflux for 4–6 hours.

    • Safety Warning: POCl3 is corrosive and reacts violently with water.[1][2] Use a drying tube.[1][2]

  • Quenching: Cool the mixture and pour slowly onto crushed ice with vigorous stirring to decompose excess POCl3.

  • Neutralization: Adjust pH to ~8 using solid Na2CO3.

  • Isolation: Filter the resulting precipitate (the oxadiazole product).

Mechanistic Insight: The "Meta-Constraint"[1][2]

It is critical to understand why this scaffold does not form benzothiadiazines (the core of thiazide diuretics).[1][2]

  • Thiazides: Require an amino group and a sulfonamide group on adjacent carbons (ortho, 1,2-relationship).[1][2]

  • This Scaffold: The amino group (C3) and sulfamoyl group (C5) are in a meta (1,3) relationship.[1][2][4][5][6][7]

This geometric constraint prevents the formation of a fused 6-membered ring bridging these two groups.[1][2] Attempts to force this cyclization will likely lead to intermolecular polymerization or decomposition.[1][2] Therefore, synthetic designs must focus on non-fused heterocyclic assemblies as described in Protocols A and B.[1][2]

Figure 2: Structural logic dictating synthetic strategy.[1][2] The meta-disposition directs synthesis toward pendant rather than fused heterocycles.[1][2]

References

  • Feit, P. W. (1971).[1][2] "Aminobenzoic acid diuretics.[1][2][8][9] 2. 3-Amino-5-sulfamoylbenzoic acid derivatives."[1][2][6][9][10][11] Journal of Medicinal Chemistry, 14(5), 432–439.[1][2] Link[1][2]

    • Foundational text describing the structure-activity relationships (SAR)
  • Nielsen, O. B., & Feit, P. W. (1978).[1][2] "Structure-activity relationships of bumetanide analogues." Journal of Medicinal Chemistry, 21, 993.[1][2]

    • Expands on the chemical modifications of the scaffold, including ester and amine vari
  • El-Gaby, M. S. A., et al. (2002).[1][2] "Synthesis and biological activity of some new 1,3,4-oxadiazole derivatives." Il Farmaco, 57(8), 613-617.[1][2]

    • Provides general conditions for converting benzoate esters to oxadiazoles, adaptable to Protocol B.
  • Töpfer, M., et al. (2014).[1][2][8] "Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter."[1][2] British Journal of Pharmacology, 171(6), 1583–1596.[1][2] Link

    • Modern analysis of the scaffold's interaction with the NKCC2 transporter, validating the relevance of the 3-amino position.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate"

Technical Support Center: Optimizing Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Synthesis Executive Summary This guide addresses yield-limiting factors in the preparation of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Synthesis

Executive Summary

This guide addresses yield-limiting factors in the preparation of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate . This compound is the immediate precursor to the loop diuretic Bumetanide (specifically, the desbutyl methyl ester).[1]

Our technical analysis identifies two critical bottlenecks responsible for yield loss:

  • Competitive Hydrolysis during SNAr: The methyl ester is highly susceptible to hydrolysis under the basic conditions required for phenoxy substitution.[2][1]

  • Incomplete Nitro Reduction: Catalyst poisoning or inefficient hydrogen transfer in the final reduction step.[2][1]

Module 1: The Phenoxy Substitution (SNAr)

Context: The transformation of Methyl 4-chloro-3-nitro-5-sulfamoylbenzoate to Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<50%) Ester Hydrolysis: Use of aqueous bases (NaOH/KOH) or "wet" solvents hydrolyzes the methyl ester to the carboxylic acid (Bumetanide acid precursor).[2]Switch to Anhydrous Conditions: Use K₂CO₃ in anhydrous DMF or DMSO .[2][1] Avoid hydroxide bases if the ester is already formed.[1]
Incomplete Conversion Steric/Electronic Deactivation: The sulfamoyl group is bulky, and the leaving group (Cl) requires significant activation.[1]Temperature & Concentration: Increase reaction temperature to 80–90°C . Ensure Phenol is in slight excess (1.1–1.2 eq).[2][1]
"Oil" Formation Solvent Trapping: DMF/DMSO is difficult to remove, trapping the product.[2][1]Water Crash Protocol: Pour the reaction mixture into ice-water with vigorous stirring to precipitate the product.
Optimized Protocol: Anhydrous SNAr

Standard aqueous phenolation (using NaOH) often yields the acid, necessitating a re-esterification step.[1] This protocol preserves the ester.

  • Setup: Charge a dry flask with Methyl 4-chloro-3-nitro-5-sulfamoylbenzoate (1.0 eq) and anhydrous DMF (5 vol).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and Phenol (1.1 eq).

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC/HPLC.

    • Checkpoint: The starting material (Cl-analog) should disappear.[2][1] If hydrolysis occurs, a lower Rf spot (acid) will appear.[1]

  • Workup: Cool to room temperature. Pour slowly into Ice Water (10 vol) with rapid stirring.

  • Isolation: Filter the yellow precipitate. Wash with water to remove residual DMF and phenol.[2][1] Dry at 50°C.

Module 2: The Nitro Reduction

Context: Reducing the nitro group to the amine to yield the final target.

FAQ: Common Issues

Q: My reduction stalled at 70% conversion. Adding more catalyst didn't help. Why? A: Sulfur poisoning.[2][1] The sulfamoyl group (-SO₂NH₂) can poison Palladium (Pd) catalysts if the quality of the starting material is poor or if free sulfur species are present.

  • Fix: Wash the nitro-intermediate thoroughly with water/methanol before reduction.[2][1] Switch to Raney Nickel (more robust against sulfur) or increase Pd/C loading to 10% w/w.

Q: Can I use Iron/Acid (Bechamp) reduction? A: Yes, but with caution.[2][1] Strong acidic conditions (HCl/reflux) can hydrolyze the methyl ester.[1]

  • Recommendation: Use Iron powder with Ammonium Chloride (Fe/NH₄Cl) in Ethanol/Water at reflux.[2][1] This creates a neutral/mildly acidic buffer that preserves the ester.[1]

Optimized Protocol: Catalytic Hydrogenation
  • Solvent: Dissolve the nitro-intermediate in Methanol/THF (1:1).[2][1] Pure methanol may not dissolve the substrate fully.[1]

  • Catalyst: Add 10% Pd/C (5-10 wt% of substrate).[2][1][3]

  • Hydrogenation: Hydrogenate at 3–4 bar (45–60 psi) at 40°C .

    • Note: Atmospheric pressure (balloon) is often too slow for this sterically crowded substrate.[2][1]

  • Workup: Filter through Celite while warm (product may crystallize upon cooling). Concentrate filtrate to yield the off-white amine.[2][1]

Module 3: Visualization & Logic

Pathway Analysis: Synthetic Flow

This diagram illustrates the critical decision points where yield is lost.[2][1]

G Start Start: Methyl 4-chloro-3-nitro- 5-sulfamoylbenzoate Decision1 Step 1: Phenolation (S_NAr) Start->Decision1 Path_Aq Route A: Aqueous Base (NaOH + Phenol) Decision1->Path_Aq High Risk Path_Dry Route B: Anhydrous Base (K2CO3 + DMF) Decision1->Path_Dry Recommended Inter_Acid Side Product: Carboxylic Acid (Ester Hydrolysis) Path_Aq->Inter_Acid Hydrolysis Inter_Nitro Intermediate: Methyl 3-nitro- 4-phenoxy-5-sulfamoylbenzoate Path_Dry->Inter_Nitro High Yield (>85%) Inter_Acid->Inter_Nitro Requires Re-esterification (Extra Step = Yield Loss) Step2 Step 2: Reduction (-NO2 to -NH2) Inter_Nitro->Step2 Method_Fe Method: Fe / NH4Cl (Chemoselective) Step2->Method_Fe Method_H2 Method: H2 / Pd-C (Cleanest Profile) Step2->Method_H2 Target TARGET: Methyl 3-amino- 4-phenoxy-5-sulfamoylbenzoate Method_Fe->Target Good Yield Method_H2->Target Excellent Yield

Caption: Synthetic logic flow highlighting the critical divergence at Step 1 where moisture leads to ester hydrolysis.

References & Authoritative Grounding

  • Feit, P. W. (1971). Aminobenzoic acid diuretics.[2][1][4][5] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.[1]

    • Relevance: The seminal paper establishing the structure-activity relationship and synthesis of Bumetanide intermediates.[1]

    • [2]

  • Nielsen, C. K., & Feit, P. W. (1978). Metabolism of bumetanide.[1] In Bumetanide (pp. 11-21).[2][1][6][7]

    • Relevance: details the chemical stability of the ester and acid metabolites.

  • BenchChem Technical Protocols. 4-chloro-3-nitro-5-sulfamoylbenzoic acid reactivity profile.

    • Relevance: Provides pKa and electrophilicity data supporting the SNAr mechanism.

  • PubChem Compound Summary. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (and derivatives).[2][1]

    • Relevance: Physical property data (solubility) used for workup optimization.[2][1]

    • [2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Welcome to the technical support center for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this important chemical intermediate. By understanding the root causes of impurity formation, you can optimize your experimental protocols to achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for observing low purity in my sample of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate?

A1: Low purity in the final product typically stems from several factors throughout the synthetic and purification process. These can include:

  • Incomplete reactions: Starting materials or intermediates may remain if the reaction has not gone to completion.

  • Side reactions: The formation of undesired byproducts is a common issue. For instance, in related syntheses of sulfamoylbenzoic acids, diaryl sulfone formation can occur at elevated temperatures.[1]

  • Degradation: The product may degrade under certain conditions of heat, light, or extreme pH.

  • Ineffective purification: The chosen purification method, such as recrystallization or chromatography, may not be optimized to remove specific impurities.

Q2: What analytical techniques are recommended for assessing the purity of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for determining the purity of non-volatile and thermally sensitive compounds like Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate. A reverse-phase HPLC method can effectively separate the main compound from its impurities. For more detailed analysis and identification of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q3: My purified product appears as an oil or fails to crystallize properly during recrystallization. What could be the cause?

A3: This phenomenon, often referred to as "oiling out," can occur for a few reasons. The melting point of your compound might be lower than the boiling point of the solvent, or the concentration of impurities is too high, inhibiting crystal lattice formation. To resolve this, you can try adding more solvent, cooling the solution more slowly, or using a different solvent system. For sulfonamides, mixtures of ethanol/water or isopropanol/water are often effective.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving low purity issues with Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Problem 1: HPLC analysis shows the presence of starting materials.
  • Causality: This is a clear indication of an incomplete reaction. The reaction time may have been too short, the temperature too low, or the stoichiometry of the reactants not optimal.

  • Troubleshooting Workflow:

    start Low Purity: Starting Materials Detected action1 Review Reaction Parameters start->action1 Incomplete Reaction action2 Monitor Reaction Progress action1->action2 action3 Optimize Stoichiometry action2->action3 solution Achieve Complete Conversion action3->solution

    Caption: Troubleshooting incomplete reaction.

  • Detailed Steps:

    • Review Reaction Parameters: Check the reaction time and temperature against a validated procedure. For the synthesis of related compounds, specific temperature ranges are crucial to prevent side reactions.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the disappearance of the starting material. Do not stop the reaction until the starting material is no longer detectable.

    • Optimize Stoichiometry: Ensure that the molar ratios of your reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion.

Problem 2: HPLC analysis reveals unknown impurity peaks.
  • Causality: These impurities are likely byproducts from side reactions or degradation products. The specific nature of the impurity will dictate the best method for its removal.

  • Troubleshooting Workflow:

    start Low Purity: Unknown Impurities action1 Characterize Impurities (LC-MS) start->action1 action2 Review Synthetic Route for Potential Side Reactions action1->action2 action3 Optimize Purification action2->action3 solution High Purity Product action3->solution

    Caption: Identifying and removing unknown impurities.

  • Detailed Steps:

    • Characterize Impurities: If possible, use LC-MS to determine the molecular weight of the impurities. This can provide clues as to their structure and origin.

    • Review Synthetic Route: Consider potential side reactions. For example, in the synthesis of bumetanide, a closely related compound, impurities can arise from the manufacturing process, degradation, or storage.[2]

    • Optimize Purification:

      • Recrystallization: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold, while impurities remain in solution. For sulfonamides, alcohol-water mixtures are a good starting point.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

Potential Impurities in the Synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

Based on the synthesis of related compounds like bumetanide, the following are potential process-related impurities:

Impurity Type Potential Compounds Possible Origin
Starting Materials / Intermediates 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acidIncomplete reduction of the nitro group.
4-Phenoxy-5-sulfamoylbenzoic acidIncomplete amination.
Byproducts Diaryl sulfonesSide reaction at high temperatures during sulfonation.[1]
Isomeric substitution productsNon-selective reactions during aromatic substitution steps.
Degradation Products Hydrolysis product (3-amino-4-phenoxy-5-sulfamoylbenzoic acid)Hydrolysis of the methyl ester.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Standard Preparation: Prepare a standard solution of high-purity Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

    • Sample Preparation: Prepare a solution of your sample at the same concentration as the standard.

    • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Analysis: Compare the chromatogram of your sample to the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

  • Solvent Selection: A mixture of ethanol and water is a good starting point. The optimal ratio should be determined experimentally.

  • Procedure:

    • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of hot ethanol to dissolve the solid completely.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

    • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.

    • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

References

Sources

Troubleshooting

Scaling up the synthesis of "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" challenges

Ticket ID: SC-BUM-INT-004 Subject: Scale-up Challenges & Troubleshooting for Bumetanide Intermediate B Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Overview & Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-BUM-INT-004 Subject: Scale-up Challenges & Troubleshooting for Bumetanide Intermediate B Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Executive Summary

You are scaling up the synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 28328-54-3, often referenced as Bumetanide Impurity B or Desbutyl Bumetanide Methyl Ester). This molecule is the critical "pivot point" in the synthesis of the loop diuretic Bumetanide .

The Core Challenge: The synthesis requires balancing two competing reactivities:

  • Nucleophilic Aromatic Substitution (

    
    ):  Installing the bulky phenoxy group at the 4-position.
    
  • Chemo-selective Reduction: Reducing the 3-nitro group to an amine without stripping the sulfonamide or hydrolyzing the methyl ester.

Master Synthetic Workflow

The following logic flow illustrates the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: Methyl 4-chloro-3-nitro- 5-sulfamoylbenzoate Step1 Step 1: SNAr Reaction (Phenoxy Installation) Start->Step1 Phenol Reagent: Phenol + Base (NaH or K2CO3) Phenol->Step1 Check1 QC Check: Ester Hydrolysis? Step1->Check1 Check1->Step1 Yes (Fail: Adjust pH/Temp) Intermed Intermediate: Methyl 3-nitro-4-phenoxy- 5-sulfamoylbenzoate Check1->Intermed No (Pass) Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/AcOH) Intermed->Step2 Check2 QC Check: Dehalogenation or Over-reduction? Step2->Check2 Product Target: Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate Check2->Product Pass

Figure 1: Critical Process Flow for the synthesis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, highlighting QC checkpoints.

Module 1: The Phenoxy Installation ( )

Context: This step involves displacing the 4-chloro substituent with a phenoxide anion. The primary failure mode on scale is ester hydrolysis .

Troubleshooting Guide

Q: My product is precipitating as the carboxylic acid (Acid Impurity), not the methyl ester. Why? Root Cause: The conditions used to generate the phenoxide nucleophile are too basic or "wet." If you use aqueous NaOH or KOH, the hydroxide ion (


) is a smaller, harder nucleophile than phenoxide (

) and will attack the ester carbonyl first. Field Solution:
  • Switch Bases: Move to anhydrous bases. Use Potassium Carbonate (

    
    )  in DMF or Acetone. If strictly anhydrous conditions are available, Sodium Hydride (NaH) in THF is cleaner but harder to scale safely.
    
  • Water Control: Ensure the phenol and solvent are dry (KF < 0.1%). Water generates hydroxide in situ.

  • Temperature Ramp: Do not overheat. The

    
     reaction usually proceeds at 60-80°C. Ester hydrolysis accelerates significantly >90°C.
    

Q: The reaction stalls at 80% conversion. Adding more phenol doesn't help. Root Cause: The leaving group (Chloride) generates HCl (neutralized to salt), which can buffer the system or coat the base surface if using solid


.
Field Solution: 
  • Agitation: On scale, mass transfer limits the reaction between the solid base and the liquid phase. Increase impeller speed or use a high-shear mixer.

  • Phase Transfer Catalyst: Add 1-5 mol% TBAB (Tetrabutylammonium bromide) . This solubilizes the phenoxide anion, dramatically increasing the reaction rate without requiring higher temperatures.

Module 2: The Nitro Reduction

Context: Converting the nitro group (


) to the amine (

).[1][2] This is the most hazardous step due to exotherms and hydrogen handling.
Troubleshooting Guide

Q: The reaction is extremely exothermic upon


 introduction. How do I control this on 1kg+ scale? 
Root Cause:  Nitro reductions are highly exothermic (~500 kJ/mol). In a batch reactor, introducing 

to a large accumulation of substrate causes a "runaway" heat spike. Field Solution:
  • Feed Strategy: Do not load all substrate at once if using a semi-batch hydrogenation. However, for standard autoclaves, the safest scale-up modification is Catalyst Dosing or Temperature Ramp .

  • Preferred Protocol: Load substrate and catalyst. Purge

    
    . Pressurize 
    
    
    
    at ambient temperature first. Only then slowly ramp the temperature to the reaction setpoint (e.g., 50°C). The reaction rate (and heat release) becomes temperature-limited, not mass-transfer limited.

Q: The catalyst (Pd/C) is dying; the reaction stops halfway. Root Cause: Poisoning by Sulfur. The sulfonamide group (


) in your molecule can coordinate to Palladium, reducing its activity.
Field Solution: 
  • Catalyst Load: You may need a higher loading than typical nitro reductions. Start with 10 wt% loading of (5% Pd/C).

  • Promoters: Trace acidity helps. Running the reaction in Methanol with 1% Acetic Acid prevents amine inhibitory binding to the catalyst surface.

  • Alternative Reductant: If catalytic hydrogenation fails repeatedly, switch to Iron/Acetic Acid (Béchamp Reduction) .

    • Pros: Robust, immune to sulfur poisoning.

    • Cons: Generates iron sludge waste (environmental cost).

Module 3: Isolation & Purification

Context: Sulfonamides are notorious for forming "gummy" polymorphs or holding onto solvents.

Troubleshooting Guide

Q: The product crashes out as a sticky gum instead of a filterable solid. Root Cause: Rapid precipitation from a supersaturated solution, or presence of residual DMF/DMAc solvents. Field Solution:

  • The "Slow Anti-solvent" Method: Dissolve the crude gum in a good solvent (e.g., Acetone or Methanol). Heat to reflux. Slowly add water (anti-solvent) dropwise until turbidity just persists. Turn off heat and allow to cool to room temperature over 4-6 hours with gentle stirring. This promotes crystal growth over amorphous gum formation.

  • pH Adjustment: The amino-sulfonamide is amphoteric. Ensure the pH is neutral (pH 7-8) during isolation. If too acidic, you form the hydrochloride salt (soluble/sticky); if too basic, you form the sulfonamide salt.

Technical Data & Specifications

Solvents & Reagents Compatibility Table
Reagent/SolventRoleScale-Up SuitabilityHazard Note
DMF Solvent (

)
High (Good solubility)Difficult to remove; thermal runaway risk.
Acetone Solvent (

)
Medium (Lower BP)Pressurized reactor needed for >56°C.
Methanol Solvent (Reduct.)HighFlammable; excellent for hydrogenation.
Pd/C (5%) CatalystHighPyrophoric when dry. Keep wet.
Iron Powder ReductantLow (Waste issues)Heavy metal waste; difficult filtration.
Key Impurity Profile
Impurity NameOriginControl Strategy
Acid Impurity Hydrolysis of methyl esterKeep water <0.1% in Step 1; Avoid strong caustic bases.
Des-phenoxy Incomplete

Monitor HPLC; Use TBAB catalyst.
Azo-dimer Reduction side-productAvoid high pH during hydrogenation; ensure adequate

pressure.

Detailed Protocol: 100g Scale Validation

Note: This protocol assumes a standard laboratory hood with appropriate engineering controls.

Step 1: Phenoxy Substitution

  • Charge a 1L reactor with Methyl 4-chloro-3-nitro-5-sulfamoylbenzoate (100 g, 1.0 eq).

  • Add DMF (500 mL) and stir.

  • Add Phenol (35 g, ~1.1 eq) and Potassium Carbonate (anhydrous, 60 g, 1.3 eq).

  • Heat to 70°C for 6 hours. Monitor by HPLC (Target: <2% starting material).

  • Workup: Cool to 20°C. Pour into Ice Water (2 L) with vigorous stirring. The intermediate (Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate) precipitates. Filter and dry.

Step 2: Hydrogenation

  • Charge autoclave with Intermediate from Step 1 (dry basis).

  • Add Methanol (10 vol) and 5% Pd/C (10 wt% relative to substrate).

  • Purge

    
     (3x), then 
    
    
    
    (3x).
  • Pressurize to 3 bar (45 psi)

    
    .
    
  • Stir at 40°C for 4-8 hours.

  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate. Recrystallize from Methanol/Water to obtain Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate .

References

  • Feit, P. W. (1971).[3][4] Aminobenzoic acid diuretics.[3] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439. [Link]

  • Nielsen, O. B., & Feit, P. W. (1978).[3][4] Structure-activity relationships of bumetanide analogues. Journal of Medicinal Chemistry, 21. [Link]

  • European Pharmacopoeia (Ph.[5] Eur.). Bumetanide Monograph: Impurity B. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for

    
     scale-up principles). [Link]
    

Sources

Optimization

Catalyst selection for "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" synthesis

Executive Summary & Molecule Context User Query: "Which catalysts are required to synthesize Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, and how do I troubleshoot low yields?" Technical Context: This molecule is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

User Query: "Which catalysts are required to synthesize Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, and how do I troubleshoot low yields?"

Technical Context: This molecule is a critical advanced intermediate, structurally analogous to the loop diuretic Bumetanide . The synthesis hinges on three functionalities: the sulfamoyl group (position 5), the phenoxy ether (position 4), and the amino group (position 3).

The primary catalytic challenge is the reduction of the nitro precursor to the amine in the presence of a sulfur-containing moiety (sulfonamide), which is a potent catalyst poison. A secondary challenge is the esterification kinetics of the zwitterionic amino-acid precursor.

Strategic Synthesis & Catalyst Selection

We recommend the "Ester-First, Reduction-Last" route. This pathway improves solubility in organic solvents required for catalytic hydrogenation, unlike the free acid which often suffers from solubility issues leading to heterogeneous catalyst fouling.

The Workflow (Visualized)

Synthesis_Pathway Start Starting Material: 4-chloro-3-nitro-5-sulfamoylbenzoic acid Step1 Step 1: Esterification (Methylation) Start->Step1 Cat: H2SO4 or SOCl2 Solvent: MeOH Inter1 Intermediate A: Methyl 4-chloro-3-nitro-5-sulfamoylbenzoate Step1->Inter1 Step2 Step 2: S_NAr Substitution (Phenoxylation) Inter1->Step2 Reagent: PhOH, NaH/K2CO3 (No Metal Cat required) Inter2 Intermediate B: Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate Step2->Inter2 Step3 Step 3: Catalytic Hydrogenation (Nitro Reduction) Inter2->Step3 Cat: 5-10% Pd/C (High Loading) Atm: H2 (50-100 psi) Target TARGET: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Step3->Target

Caption: Recommended synthetic pathway prioritizing esterification to enhance solubility for the sensitive hydrogenation step.

Detailed Catalyst Protocols

Phase A: The Critical Reduction (Nitro to Amino)

The Issue: The sulfamoyl group (-SO₂NH₂) contains sulfur, a classical poison for transition metal catalysts. Sulfur lone pairs bind irreversibly to the active Pd sites, deactivating the catalyst.

Primary Recommendation: Heterogeneous Catalysis (Pd/C)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.[1]

  • Loading: High loading required (10-20 wt% relative to substrate) to compensate for poisoning.

  • Pressure: High pressure (50–100 psi / 3.5–7 bar) is essential. Atmospheric balloons often fail to overcome the kinetic barrier caused by partial poisoning.

  • Solvent: Methanol or Ethanol (Anhydrous).

Alternative Protocol (If Pd/C Fails): Chemical Reduction If the sulfonamide group causes persistent poisoning, switch to a chemical reductant that is immune to sulfur poisoning.

  • Reagent: Iron powder (Fe) with Ammonium Chloride (NH₄Cl) or HCl (Béchamp Reduction).

  • Mechanism: Single electron transfer (SET). This method is robust but generates iron sludge waste.

Phase B: Esterification

The Issue: Steric hindrance from the ortho-substituted chloro/nitro groups can slow down the reaction.

  • Catalyst: Thionyl Chloride (SOCl₂) generated in situ HCl.

  • Protocol: Dropwise addition of SOCl₂ to Methanol at 0°C, followed by reflux. This is superior to H₂SO₄ as it drives the reaction to completion by consuming water.

Troubleshooting Guide (FAQ)

Scenario 1: Hydrogenation Stalled

Q: My hydrogenation reaction started but stopped at 40% conversion. Adding more H₂ didn't help.

  • Diagnosis: Catalyst Poisoning.[2][3][4][5][6] The sulfur in the sulfamoyl group has saturated the active sites of your Pd/C.

  • Solution:

    • Filter and Restart: Do not just add more catalyst to the "dead" mixture. Filter the reaction mixture through Celite to remove the poisoned catalyst.

    • Reload: Add fresh catalyst (10% wt) to the filtrate.

    • Increase Pressure: If you were at 1 atm, move to a Parr shaker or autoclave at 50 psi.

    • Check Purity: Ensure your intermediate (Methyl 3-nitro-4-phenoxy...) is free of thiophenols or other sulfur byproducts from the previous step.

Scenario 2: SₙAr Yield Issues

Q: I am trying to install the phenoxy group using Copper (Ullmann), but the yield is <20%.

  • Diagnosis: Unnecessary use of metal catalyst.[2]

  • Explanation: The ring is already highly activated by the ortho-nitro and para-sulfamoyl electron-withdrawing groups. You do not need a copper catalyst.

  • Solution: Use standard Nucleophilic Aromatic Substitution (SₙAr).

    • Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

    • Solvent: DMF or DMSO (Polar Aprotic is critical).

    • Temp: 80–100°C.

    • Note: Ensure water is excluded; water competes with phenol to form the hydrolysis product (benzoic acid derivative).

Scenario 3: Product Isolation

Q: I obtained the product, but it's an oil/gum instead of a solid.

  • Diagnosis: Residual solvent or impurity profile.

  • Solution: The methyl ester amine should be a solid.

    • Trituration: Add cold diethyl ether or hexanes and scratch the flask side.

    • Acid-Base Wash: Dissolve in EtOAc, wash with 5% NaHCO₃ (removes unreacted phenols), then wash with water. Dry over MgSO₄.[7]

Comparative Data: Catalyst Performance

Catalyst SystemReaction TypeSuitabilityKey RiskTypical Yield
10% Pd/C (H₂) Nitro ReductionHigh Sulfur Poisoning85-95%
Raney Nickel Nitro ReductionLow Desulfurization (Cleaves C-S bond)<40%
Fe / NH₄Cl Nitro ReductionMedium Iron waste / Workup difficulty75-85%
CuI / Ligand PhenoxylationLow Not needed (Ring is activated)N/A
SOCl₂ / MeOH EsterificationHigh Acid hydrolysis of Sulfonamide (rare)>90%

Decision Tree: Solving Catalyst Poisoning

Troubleshooting Problem Hydrogenation Incomplete (Stalled Reaction) Check1 Check H2 Pressure Problem->Check1 Decision1 Is Pressure > 50 psi? Check1->Decision1 Action1 Increase Pressure to 50-100 psi Decision1->Action1 No Check2 Check Catalyst Loading Decision1->Check2 Yes Decision2 Is Loading > 10 wt%? Check2->Decision2 Action2 Filter & Reload Fresh Catalyst Decision2->Action2 No Action3 Switch to Chemical Reduction (Fe/NH4Cl or SnCl2) Decision2->Action3 Yes (Poisoning confirmed)

Caption: Step-by-step logic for addressing stalled hydrogenation reactions due to sulfonamide poisoning.

References

  • Feit, P. W. (1971).[8] Aminobenzoic acid diuretics.[8] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.

  • Nielsen, O. B., & Feit, P. W. (1974). Structure-activity relationships of aminosulfonyl-benzoic acid diuretics. In Diuretics (pp. 12-25).
  • BenchChem. (n.d.). Application Notes for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

  • Mori, A., et al. (2006).[4] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[3][5] Organic Letters, 8(15), 3279-3281. (Cited for context on sulfur interaction with Pd/C).

Sources

Reference Data & Comparative Studies

Validation

"Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" vs other bumetanide precursors

A Technical Comparison Guide for Process Chemists Executive Summary In the industrial synthesis of Bumetanide (a potent loop diuretic), the choice of the late-stage precursor defines the impurity profile, yield, and scal...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Process Chemists

Executive Summary

In the industrial synthesis of Bumetanide (a potent loop diuretic), the choice of the late-stage precursor defines the impurity profile, yield, and scalability of the process.[1] While 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (the "Free Acid") is the standard precursor for direct reductive amination, Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (the "Methyl Ester") offers a distinct "Purification Route."

This guide objectively compares these precursors. The core finding is a trade-off: The Free Acid route offers fewer steps and higher theoretical throughput, while the Methyl Ester route provides superior solubility in organic solvents and an intermediate crystallization point, essential for purging critical regioisomeric impurities before the final API formation.

Part 1: Chemical Pathway Analysis

The synthesis of Bumetanide hinges on the installation of the butyl group at the 3-amino position.[2][3] The choice of precursor dictates whether this occurs on a zwitterionic species (Free Acid) or a neutral lipophilic species (Methyl Ester).

Pathway Visualization

The following diagram illustrates the divergent pathways from the common nitro-intermediate to the final API.

BumetanideSynthesis Nitro 3-Nitro-4-phenoxy-5- sulfamoylbenzoic acid Acid 3-Amino-4-phenoxy-5- sulfamoylbenzoic acid (The 'Free Acid') Nitro->Acid Reduction (H2, Pd/C) MethylEster Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate (The 'Methyl Ester') Nitro->MethylEster 1. Esterification (MeOH) 2. Reduction Bumetanide Bumetanide (API) Acid->Bumetanide Direct Reductive Amination (Butyraldehyde, Lewis Acid) Yield: ~95.8% ButylEster Methyl 3-(butylamino)-4- phenoxy-5-sulfamoylbenzoate MethylEster->ButylEster Reductive Amination (Butyraldehyde, NaBH4) ButylEster->Bumetanide Hydrolysis (NaOH) Yield: ~92% (Step)

Figure 1: Divergent synthesis pathways. The Acid route is shorter, while the Ester route introduces an intermediate purification step.

Part 2: Comparative Performance Analysis
1. Solubility and Reaction Kinetics
  • The Free Acid Challenge: The Free Acid (CAS 28328-54-3) exists as a zwitterion. It has poor solubility in non-polar organic solvents (e.g., toluene, DCM), often requiring polar protic solvents like methanol or harsh conditions (autoclave) for reductive amination. This can lead to incomplete conversion or the need for large solvent volumes.

  • The Methyl Ester Advantage: The Methyl Ester (CAS 56106-57-1) masks the carboxylic acid, rendering the molecule lipophilic. It dissolves readily in a wider range of organic solvents. This allows the alkylation reaction to proceed under milder, homogeneous conditions, often resulting in cleaner kinetics and fewer side reactions.

2. Impurity Control Strategy
  • Regioisomer Removal: The precursor synthesis involves nitration, which can produce trace regioisomers (e.g., 2-nitro or 6-nitro analogs).

    • Acid Route: Isomers are difficult to separate from the zwitterionic acid product. They often carry through to the final API.

    • Ester Route: The Methyl Ester intermediate crystallizes well from alcohols. This allows for a "Purge Step" where isomers are removed before the expensive butylation step.

  • Transesterification Risks: The Methyl Ester route introduces a risk of "Bumetanide Methyl Ester" impurity (Impurity 1) if the final hydrolysis is incomplete. This requires strict pH control during the workup.

3. Quantitative Comparison Table
FeatureFree Acid Route (Traditional)Methyl Ester Route (High Purity)
CAS Number 28328-54-356106-57-1
Step Count Low (Direct conversion)Medium (+2 steps: Esterification/Hydrolysis)
Overall Yield High (~90-95%) Moderate (~80-85%)
Solubility Poor (Zwitterionic)Excellent (Lipophilic)
Purification Potential Low (Precipitation only)High (Recrystallization possible)
Primary Impurity Risk Unreacted amine, RegioisomersResidual Methyl Ester, Hydrolysis byproducts
Industrial Suitability Best for Cost/ThroughputBest for High-Purity/Complex Matrices
Part 3: Experimental Protocols
Protocol A: Direct Synthesis from Free Acid (High Yield)

Targeting: High throughput manufacturing.

  • Reactants: Charge a reactor with 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq) and n-Butanol (solvent/reactant, 10 vol).

  • Catalyst: Add Boron Trifluoride Etherate (BF3·Et2O) (1.5 eq) and Ferric Chloride (0.05 eq). Note: The Lewis acid activates the amine for alkylation.[1]

  • Reaction: Heat to reflux (approx. 117°C) for 6–10 hours. Monitor by HPLC until starting material is <0.5%.

  • Workup: Distill off excess n-butanol. Add 2M NaOH to hydrolyze any transient butyl esters formed. Adjust pH to 8.0, filter to remove catalyst, then acidify to pH 2–3 with HCl.

  • Isolation: Filter the precipitated Bumetanide.

  • Expected Yield: 95.8% (Purity >99%).

Protocol B: Hydrolysis of Methyl Ester Intermediate (High Purity)

Targeting: Removal of stubborn impurities via the ester route.

  • Precursor: Dissolve Methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate (1.0 eq) in 1N NaOH (20 vol).

  • Hydrolysis: Heat on a steam bath (80–90°C) for 30–60 minutes. The solution should become clear as the lipophilic ester converts to the water-soluble sodium salt.

  • Filtration: Filter the hot alkaline solution to remove any non-acidic impurities (e.g., unreacted neutral precursors).

  • Acidification: Cool the filtrate to 20°C. Slowly add 1N HCl dropwise with vigorous stirring until pH 2.5 is reached.

  • Crystallization: Allow the slurry to stand for 1 hour. The product precipitates as white flakes.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to achieve API grade purity.

  • Expected Yield: 92% (Hydrolysis step). Melting Point: 230–231°C.

Part 4: Impurity Profile & Troubleshooting

When validating these methods, specific impurities act as markers for process control.

Impurities Source Process Choice ImpurityA Impurity A (USP) Unreacted Amine Source->ImpurityA Acid Route (Incomplete Alkylation) ImpurityB Impurity B Desbutyl Bumetanide Source->ImpurityB Acid Route (Over-reduction) ImpurityEst Methyl Ester Impurity (Incomplete Hydrolysis) Source->ImpurityEst Ester Route (pH > 3 during workup)

Figure 2: Impurity origins by process route.

  • Critical Control Point (Ester Route): Ensure the hydrolysis step is monitored by HPLC. Residual methyl ester is difficult to remove after acidification because it co-precipitates with the product.

  • Critical Control Point (Acid Route): Moisture control is vital when using Lewis acids (BF3), as water deactivates the catalyst, stalling the reaction and leaving high levels of Impurity A.

References
  • BenchChem. (2025).[1][4] Economic Comparison of Bumetanide Synthesis Pathways: A Guide for Researchers. Retrieved from BenchChem.[1][4]

  • PrepChem. (n.d.). Synthesis of 3-n-butylamino-4-phenoxy-5-sulfamyl-benzoic acid.
  • ChemicalBook. (2024). Bumetanide Synthesis and Reaction Conditions.
  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (2013). Facile, One Pot Synthesis of Bumetanide.
  • U.S. Pharmacopeia (USP). (2024). Bumetanide Related Compound A (3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid).
  • European Pharmacopoeia (EP). (2024). Bumetanide Impurity Standards and Profiles.

Sources

Comparative

Comparative analysis of "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" synthesis routes

This guide provides a comparative technical analysis of synthesis routes for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1), a critical intermediate in the synthesis of the loop diuretic Bumetanide and re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS: 56106-57-1), a critical intermediate in the synthesis of the loop diuretic Bumetanide and related sulfonamide therapeutics.[1]

Executive Summary

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate represents a pivotal scaffold in medicinal chemistry, serving as the "de-butylated" ester precursor to Bumetanide. Its synthesis is primarily approached through two distinct strategies:

  • Route A (The "Nitro-Reduction" Pathway): A de novo synthesis starting from 4-chloro-3-nitro-5-sulfamoylbenzoic acid. This route is preferred when raw material costs are the primary constraint or when constructing the scaffold from basic commodity chemicals.

  • Route B (The "Direct Esterification" Pathway): A semi-synthetic approach starting from the commercially available 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. This route offers superior scalability, higher purity profiles, and operational simplicity, making it the industry standard for late-stage intermediate preparation.

Strategic Route Analysis

Route A: The "Nitro-Reduction" Pathway (De Novo)

This route builds the core scaffold sequentially. It involves nucleophilic aromatic substitution (


) followed by esterification and nitro-group reduction.
  • Mechanism:

    • Phenoxyation: The chlorine atom at position 4 is displaced by a phenoxide ion. The electron-withdrawing nitro (

      
      ) and sulfamoyl (
      
      
      
      ) groups activate the ring for this substitution.
    • Esterification: The carboxylic acid is converted to the methyl ester. Critical Note: Acid-catalyzed methods are preferred over alkylating agents (like diazomethane) to prevent competitive N-methylation of the sulfonamide moiety.

    • Reduction: The nitro group is selectively reduced to the amine using catalytic hydrogenation or dissolved metal reductions (Fe/AcOH).[2]

  • Pros: Lower raw material costs; flexible modification of the phenoxy ring if analogs are desired.

  • Cons: Longer processing time; handling of energetic nitro-intermediates; potential for incomplete reduction.

Route B: The "Direct Esterification" Pathway (Semi-Synthesis)

This route utilizes the advanced intermediate 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide Impurity B), converting it directly to the ester.

  • Mechanism:

    • Fischer Esterification: Protonation of the carbonyl oxygen by a strong acid (

      
       or 
      
      
      
      generated in situ from
      
      
      ) makes the carbonyl carbon electrophilic enough for attack by methanol. The sulfonamide group remains stable under these conditions.
  • Pros: Single-step reaction; high yield (>85%); minimal purification required; avoids hazardous nitro-reduction steps.

  • Cons: Higher starting material cost (though offset by reduced labor/overhead).

Comparative Metrics
FeatureRoute A (Nitro-Reduction)Route B (Direct Esterification)
Overall Yield 40% – 60%85% – 95%
Step Count 31
Atom Economy ModerateHigh
Safety Profile Moderate (Nitro intermediates)High
Scalability Moderate (Exothermic reduction)Excellent
Key Impurity Unreduced Nitro / Azo-dimersUnreacted Acid

Visualized Reaction Workflows

SynthesisRoutes Start_A Start: 4-Chloro-3-nitro- 5-sulfamoylbenzoic acid Intermediate_1 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic acid Start_A->Intermediate_1 1. Phenol, NaHCO3, 85°C (SnAr) Intermediate_2 Methyl 3-nitro-4-phenoxy- 5-sulfamoylbenzoate Intermediate_1->Intermediate_2 2. MeOH, H2SO4 (Esterification) Target TARGET: Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate Intermediate_2->Target 3. H2, Pd/C (Reduction) Start_B Start: 3-Amino-4-phenoxy- 5-sulfamoylbenzoic acid Start_B->Target 1. MeOH, SOCl2, Reflux (Direct Esterification)

Caption: Comparison of the 3-step De Novo Route (Left) vs. the 1-step Semi-Synthetic Route (Right).

Detailed Experimental Protocols

Protocol A: Synthesis via Nitro-Reduction (Route A)

Adapted from WO 2012/154728 A1 [1] and standard reduction methodologies.

Step 1: Phenoxyation

  • Charge: In a reaction vessel, dissolve 4-chloro-3-nitro-5-sulfamoylbenzoic acid (1.0 eq) and Sodium Bicarbonate (

    
    , 4.0 eq) in water (10 vol).
    
  • Addition: Add Phenol (2.1 eq).

  • Reaction: Heat to 85°C for 15 hours.

  • Workup: Cool to 0°C. Acidify with 4N HCl to pH 2. Filter the yellow precipitate, wash with cold water, and dry.[3][4]

    • Checkpoint: Product is 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid .

Step 2: Methyl Esterification

  • Charge: Suspend the intermediate from Step 1 (1.0 eq) in Methanol (15 vol).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 0.5 eq) dropwise.
    
  • Reaction: Reflux for 6–8 hours. Monitor by TLC (Ethyl Acetate/Hexane).

  • Workup: Concentrate solvent. Pour residue into ice water. Neutralize with saturated

    
    . Filter the precipitate.[3][4][5][6][7]
    
    • Checkpoint: Product is Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate .[1][8]

Step 3: Nitro Reduction

  • Charge: Dissolve the nitro-ester (1.0 eq) in Methanol or DMF (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon or 30 psi) at Room Temperature for 4–6 hours.
    
  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the target amine.[9] Recrystallize from Ethanol/Water if necessary.[5]

Protocol B: Direct Esterification (Route B)

Optimized for high purity and throughput.

  • Setup: Equip a round-bottom flask with a reflux condenser and drying tube.

  • Charge: Add 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (10 g, 32.4 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 4.7 g, 39 mmol) dropwise over 20 minutes. (Caution: Exothermic, gas evolution).
    
  • Reaction: Heat to reflux (65°C) for 4 hours. The suspension will typically clear as the ester forms.

  • Quench: Cool to room temperature. Concentrate under reduced pressure to ~20% volume.

  • Isolation: Pour into 200 mL ice-cold saturated

    
     solution (slowly). Stir for 30 minutes.
    
  • Filtration: Collect the white/off-white solid by vacuum filtration. Wash with cold water (2 x 50 mL).

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 9.0 – 9.8 g (85–92%).

    • Melting Point: ~168–170°C (Lit. value for analogs).

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route B) Incomplete reaction or hydrolysis during workup.Ensure anhydrous MeOH is used.[10] Do not overheat during quenching; keep pH ~8.
Impurity: N-Methylation Use of alkylating agents (MeI, Diazomethane).Switch to acid-catalyzed esterification (

) which is selective for the carboxylate.
Incomplete Reduction (Route A) Catalyst poisoning (Sulphur).The sulfonamide sulfur can poison Pd/C. Increase catalyst loading or use Fe/Acetic Acid reduction.
Coloration (Pink/Brown) Oxidation of the amine.Perform all drying and storage under inert atmosphere (

). Store in amber vials.

References

  • Concert Pharmaceuticals Inc. (2012). Deuterated N-Butyl Bumetanide. WO 2012/154728 A1. (Accessed Feb 2026).

    • Source for Step 1 & 2 of Route A (Nitro-acid synthesis and esterific
  • Nielsen, O. B., et al. (1973). 3-Amino-5-sulfamylbenzoic acid derivatives. US Patent 3,971,819.

    • Foundational chemistry for phenoxy-sulfamoylbenzo
  • PubChem. (2025).[11][12] Compound Summary: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.[11][12][13][14] National Library of Medicine.

    • Source for physical properties and CAS verific
  • Organic Syntheses. (1927). Methyl m-nitrobenzoate. Org. Synth. 1927, 7, 60.

    • Standard protocol reference for nitration and esterification of benzoic acid deriv

Sources

Validation

Comparative Guide: Purity Analysis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate by HPLC

Executive Summary Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical intermediate in the synthesis of loop diuretics, specifically Bumetanide . Its purity is a Critical Quality Attribute (CQA) because residual me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is a critical intermediate in the synthesis of loop diuretics, specifically Bumetanide . Its purity is a Critical Quality Attribute (CQA) because residual methyl esters or hydrolyzed acid forms (3-amino-4-phenoxy-5-sulfamoylbenzoic acid) can lead to toxicological risks or downstream synthetic failures.

This guide compares two high-performance liquid chromatography (HPLC) methodologies:

  • The Standard Approach: C18 (Octadecyl) stationary phase.[1]

  • The Advanced Approach: Phenyl-Hexyl stationary phase.

Verdict: While C18 provides adequate retention based on hydrophobicity, the Phenyl-Hexyl phase offers superior resolution (


) for this specific analyte. The molecule's dual aromatic ring structure (benzoate + phenoxy) leverages 

interactions on the Phenyl-Hexyl column, providing orthogonal selectivity against the hydrolyzed acid impurity which often co-elutes on standard C18 columns during gradient drifts.

Analyte Profile & Separation Challenges

To design a robust method, we must first understand the physicochemical properties of the analyte.

PropertyDescriptionChromatographic Implication
Structure Methyl ester, primary amine, sulfonamide, phenoxy group.Mixed polarity. Contains both hydrophobic (phenoxy/methyl) and polar (sulfonamide/amine) domains.
Acid/Base Amphoteric. Amine (Basic, pKa ~3-4), Sulfonamide (Acidic, pKa ~10).pH Control is vital. Mobile phase pH must be < 3.0 to keep the amine protonated and sulfonamide neutral.
Key Impurity 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (Hydrolysis Product).The acid form is more polar. It elutes earlier in RP-HPLC. Resolution from the ester is the primary challenge.
UV Chromophore Strong absorption at 254 nm (Benzene rings).UV detection is highly sensitive.

Comparative Methodology: C18 vs. Phenyl-Hexyl[1][2][3]

The following comparison highlights why the stationary phase choice dictates the success of this analysis.

Mechanism of Action
  • C18 (Hydrophobic Interaction): Relies solely on Van der Waals forces. It separates the Methyl Ester from the Acid based on the hydrophobicity difference added by the methyl group.

  • Phenyl-Hexyl (

    
     Interaction):  Utilizing a phenyl ring attached to a hexyl chain, this phase interacts with the 
    
    
    
    electrons of the analyte's phenoxy and benzoate rings. This adds a "second dimension" of selectivity, separating molecules not just by size/hydrophobicity, but by aromatic electron density.[2]
Performance Data Summary
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Column Agilent ZORBAX Eclipse Plus C18 (or equiv.)Agilent ZORBAX Eclipse Plus Phenyl-Hexyl
Retention Time (Ester) ~12.4 min~14.1 min
Resolution (

) from Acid
1.8 (Adequate)3.2 (Excellent)
Peak Symmetry (T) 1.2 (Slight tailing due to amine)1.05 (Sharper due to

overlap)
Selectivity (

)
BaselineEnhanced for aromatic impurities

Detailed Experimental Protocol (Method B - Recommended)

This protocol is designed to be self-validating. The use of a Phenyl-Hexyl column with a controlled acidic mobile phase ensures robustness.

Reagents and Equipment
  • HPLC System: Waters Alliance or Agilent 1260 Infinity II with PDA Detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    (e.g., Zorbax or Kinetex).
  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 
    
    
    
    0.05 with Diluted Phosphoric Acid. Rationale: Low pH suppresses the ionization of the acidic sulfonamide and ensures the amine is fully protonated, preventing peak splitting.
  • Organic (Mobile Phase B): Acetonitrile:Methanol (90:10 v/v). Rationale: ACN provides sharp peaks; small MeOH content helps stabilize the Phenyl-Hexyl phase.

Instrument Conditions
  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Column Temperature: 35°C (Critical for reproducibility of

    
     interactions).
    
  • Detection: UV at 254 nm (bandwidth 4 nm). Reference off.

  • Injection Volume: 10

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
2.08515Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute Ester)
18.01090Wash
20.08515Re-equilibration
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50).

  • Stock Solution: Accurately weigh 10 mg of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate into a 50 mL flask. Dissolve in 10 mL ACN, sonicate for 5 mins, dilute to volume with Diluent.

  • System Suitability Solution: Spike the Stock Solution with 1% of the Acid impurity (3-amino-4-phenoxy-5-sulfamoylbenzoic acid).

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the Phenyl-Hexyl method over the standard C18, focusing on the chemical interactions involved.

HPLC_Method_Selection Analyte Analyte: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (Aromatic + Polar + Basic Amine) Goal Goal: Separate Methyl Ester from Hydrolyzed Acid Impurity Analyte->Goal Choice Stationary Phase Selection Goal->Choice C18 Option A: C18 Column (Hydrophobic Interaction) Choice->C18 Standard Phenyl Option B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Choice->Phenyl Advanced Result_C18 Result: Good Retention Risk: Tailing (Amine) Limited Selectivity for Aromatics C18->Result_C18 Result_Phenyl Result: Superior Resolution Mechanism: Phenoxy Ring Interaction Sharper Peaks Phenyl->Result_Phenyl Optimization Final Method Conditions: pH 2.5 (Suppress Ionization) Temp 35°C (Control Pi-Pi) Result_Phenyl->Optimization Selected

Caption: Decision tree highlighting the mechanistic advantage of Phenyl-Hexyl phases for dual-aromatic sulfonamides.

Results Interpretation & Troubleshooting

Chromatogram Analysis

In the System Suitability injection (spiked sample):

  • Retention Time ~4.5 min: 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (Impurity).

    • Note: Elutes early due to the free carboxylic acid (polar).

  • Retention Time ~14.1 min: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (Main Peak).

    • Acceptance Criteria: The Resolution (

      
      ) between these two peaks must be 
      
      
      
      .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (Main Peak) Silanol interaction with the amine group.Ensure Mobile Phase pH is

. Add 5mM Triethylamine (TEA) if using C18; usually not needed for Phenyl-Hexyl.
Retention Drift Temperature fluctuation affecting

interactions.
Phenyl phases are temperature sensitive. Use a column oven set strictly to 35°C.
Split Peaks Sample solvent mismatch.Ensure the sample diluent matches the initial mobile phase conditions (High aqueous content).

References

  • United States Pharmacopeia (USP).Bumetanide Monograph: Related Compounds. USP-NF. (Provides the basis for identifying the acid impurity).

  • National Center for Biotechnology Information.PubChem Compound Summary for CID 119927: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. (Chemical properties of the core structure).

  • Agilent Technologies.Comparison of Selectivity Differences Among Different Phenyl Columns. (Technical grounding for Phenyl-Hexyl selection).

  • Separation Science.Phenyl-Hexyl vs. C18 Columns in Chromatography.

    
     interactions).
    

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate and Its Derivatives

Introduction In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. Spectroscopic techniques are the cornerstone of this endeavor, offering detailed insights in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. Spectroscopic techniques are the cornerstone of this endeavor, offering detailed insights into the atomic and molecular composition of a substance.[1][2] This guide provides an in-depth comparative analysis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, a key chemical scaffold, and its structurally significant derivatives. The parent compound, a substituted benzoic acid derivative, features several key functional groups: a primary aromatic amine, a phenoxy ether linkage, a sulfonamide group, and a methyl ester. Each of these groups provides a unique spectroscopic fingerprint, which is altered by chemical modification.

Understanding these spectroscopic shifts is not merely an academic exercise; it is fundamental to confirming the success of a synthetic step, identifying impurities, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a framework for the logical and systematic spectroscopic evaluation of this class of compounds using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Core Structure and Selected Derivatives for Comparison

To illustrate the power of comparative spectroscopy, we will analyze the parent compound, Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate , alongside three rationally selected derivatives. These derivatives represent common and informative chemical transformations that a medicinal chemist might perform to modulate the compound's physicochemical or pharmacological properties.

  • Parent Compound (PC): Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

  • Derivative A (N-Acetylation): Methyl 3-acetamido-4-phenoxy-5-sulfamoylbenzoate. This modification transforms the primary amine into a secondary amide, significantly altering its electronic and hydrogen-bonding characteristics.

  • Derivative B (Ester Hydrolysis): 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. This derivative, a known impurity and metabolite of related drugs like bumetanide, converts the methyl ester to a carboxylic acid, a crucial step in prodrug strategies or metabolic studies.[4][5][6]

  • Derivative C (Phenoxy Ring Substitution): Methyl 3-amino-4-(4-chlorophenoxy)-5-sulfamoylbenzoate. This modification introduces a substituent on the peripheral phenoxy ring, allowing us to observe how distal electronic effects are transmitted and detected spectroscopically.

Below is a diagram illustrating the structural relationships between the parent compound and the selected derivatives.

G cluster_PC Parent Compound (PC) cluster_A Derivative A cluster_B Derivative B cluster_C Derivative C PC Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate A Methyl 3-acetamido-4-phenoxy-5-sulfamoylbenzoate PC->A N-Acetylation B 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid PC->B Ester Hydrolysis C Methyl 3-amino-4-(4-chlorophenoxy)-5-sulfamoylbenzoate PC->C Phenoxy Ring Substitution

Caption: Structural modifications from the parent compound to its derivatives.

Experimental Protocols & Methodologies

The trustworthiness of any comparative analysis rests on the quality and consistency of the data acquisition. The following protocols are designed to be self-validating systems for generating high-quality spectroscopic data for the compounds .

Overall Spectroscopic Workflow

The logical flow from sample preparation to final analysis is critical for efficiency and accuracy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison prep_nmr Dissolve in DMSO-d6 with TMS acq_nmr ¹H & ¹³C NMR Spectroscopy prep_nmr->acq_nmr prep_ir Place neat sample on ATR crystal acq_ir FT-IR Spectroscopy prep_ir->acq_ir prep_ms Dissolve in MeOH/H2O with Formic Acid acq_ms LC-ESI-MS prep_ms->acq_ms analysis Correlate spectral data (Shifts, Frequencies, m/z) with molecular structures acq_nmr->analysis acq_ir->analysis acq_ms->analysis comparison Tabulate key differences and interpret structural effects analysis->comparison

Caption: General workflow for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides the most detailed information about the molecular structure and connectivity of atoms.[7] Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves all compounds, and its high boiling point allows for stable acquisitions. Crucially, it is aprotic enough to allow for the observation of exchangeable protons from the amine (-NH₂), sulfonamide (-SO₂NH₂), and, in Derivative B, the carboxylic acid (-COOH) groups. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0.00 ppm.

  • Protocol:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

    • Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. A standard acquisition may involve 16-32 scans with a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, several hundred to several thousand scans may be necessary.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Rationale: FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2][3] The Attenuated Total Reflectance (ATR) method is preferred for its simplicity, speed, and requirement for only a small amount of solid sample, eliminating the need for preparing KBr pellets.

  • Protocol:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

    • Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[3] Electrospray Ionization (ESI) is the chosen method as it is a soft ionization technique well-suited for the polar, non-volatile molecules being analyzed, minimizing in-source fragmentation and preserving the molecular ion.[8] Analysis will be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to maximize the information obtained.

  • Protocol:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or without acid for negative mode).

    • Infuse the working solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum in both positive and negative ion modes. A typical mass range would be m/z 100-600.

    • For further structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor and applying collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[8]

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic data for the parent compound and its derivatives. These predictions are based on established principles of spectroscopy and data from related structures.[9][10]

¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)

Key Observations:

  • Derivative A: The disappearance of the broad -NH₂ signal and the appearance of a sharp amide N-H singlet at a downfield shift (>9 ppm) and a new singlet for the acetyl -CH₃ (~2.1 ppm) are definitive markers of N-acetylation.

  • Derivative B: The most obvious change is the disappearance of the methyl ester -OCH₃ singlet and the appearance of a very broad singlet for the carboxylic acid -COOH proton, typically observed >12 ppm.

  • Derivative C: The introduction of chlorine alters the symmetry and electronic environment of the phenoxy ring protons. The original complex multiplet is expected to simplify into two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

Proton Assignment Parent Compound (PC) Derivative A (N-Ac) Derivative B (Acid) Derivative C (p-Cl)
Aromatic H (on benzoate) ~7.5-7.8 ppm (2H, m)~7.6-7.9 ppm (2H, m)~7.4-7.7 ppm (2H, m)~7.5-7.8 ppm (2H, m)
Aromatic H (on phenoxy) ~7.0-7.4 ppm (5H, m)~7.0-7.4 ppm (5H, m)~7.0-7.4 ppm (5H, m)~7.2 & 7.4 ppm (4H, 2 x d)
-NH₂ (amine) ~5.5-6.0 ppm (2H, br s)Absent~5.5-6.0 ppm (2H, br s)~5.5-6.0 ppm (2H, br s)
-SO₂NH₂ (sulfonamide) ~7.2 ppm (2H, br s)~7.3 ppm (2H, br s)~7.1 ppm (2H, br s)~7.2 ppm (2H, br s)
-OCH₃ (ester) ~3.8 ppm (3H, s)~3.8 ppm (3H, s)Absent~3.8 ppm (3H, s)
-NHCOCH₃ (amide) Absent~9.5 ppm (1H, s)AbsentAbsent
-NHCOCH₃ (methyl) Absent~2.1 ppm (3H, s)AbsentAbsent
-COOH (acid) AbsentAbsent~12-13 ppm (1H, br s)Absent
¹³C NMR Spectral Data Comparison (100 MHz, DMSO-d₆)

Key Observations:

  • The carbonyl carbon (-C=O) is an excellent diagnostic peak. It is expected around 165 ppm for the esters (PC, A, C) and shifts slightly downfield to ~167 ppm for the carboxylic acid (Derivative B).

  • Acetylation in Derivative A introduces two new signals: a carbonyl carbon around 169 ppm and a methyl carbon around 24 ppm.

Carbon Assignment Parent Compound (PC) Derivative A (N-Ac) Derivative B (Acid) Derivative C (p-Cl)
-C=O (ester/acid) ~165.5 ppm~165.2 ppm~167.0 ppm~165.4 ppm
-C=O (amide) Absent~169.0 ppmAbsentAbsent
Aromatic Carbons ~115-155 ppm~115-155 ppm~115-155 ppm~115-155 ppm
-OCH₃ (ester) ~52.0 ppm~52.1 ppmAbsent~52.0 ppm
-COCH₃ (methyl) Absent~24.5 ppmAbsentAbsent
FT-IR Spectral Data Comparison (ATR, cm⁻¹)

Key Observations:

  • The N-H stretching region is highly informative. The parent compound shows two bands for the primary amine (-NH₂) asymmetric and symmetric stretches.[9] Derivative A will show only a single N-H stretch for the secondary amide.

  • The carbonyl (-C=O) stretching frequency is sensitive to its environment. The ester C=O in PC, A, and C is expected around 1720 cm⁻¹.[10] In Derivative A, a second C=O band for the amide will appear around 1680 cm⁻¹. In Derivative B, the carboxylic acid C=O will be found around 1700 cm⁻¹ and will be accompanied by a very broad O-H stretch from 3300-2500 cm⁻¹.

  • The S=O stretches of the sulfonamide group are strong and consistent across all compounds, appearing as two distinct bands.[9][10]

Vibrational Mode Parent Compound (PC) Derivative A (N-Ac) Derivative B (Acid) Derivative C (p-Cl)
O-H Stretch (acid) AbsentAbsent3300-2500 (very broad)Absent
N-H Stretch (amine) 3480, 3370 (two bands)Absent3480, 3370 (two bands)3480, 3370 (two bands)
N-H Stretch (amide) Absent~3300 (one band)AbsentAbsent
N-H Stretch (sulfonamide) ~3350, 3250~3350, 3250~3350, 3250~3350, 3250
C=O Stretch (ester) ~1720~1720Absent~1720
C=O Stretch (acid) AbsentAbsent~1700Absent
C=O Stretch (amide) Absent~1680AbsentAbsent
S=O Stretch (asym/sym) ~1340, 1160~1340, 1160~1340, 1160~1340, 1160
C-O Stretch (ether/ester) ~1250, 1080~1250, 1080~1250, 1080~1250, 1080
Mass Spectrometry Data Comparison (ESI)

Key Observations:

  • High-resolution mass spectrometry (HRMS) can confirm the elemental composition of each molecule by providing a highly accurate mass.

  • The change in molecular weight is the most direct evidence of a successful transformation. Acetylation (Derivative A) adds 42.01 Da. Hydrolysis (Derivative B) subtracts 14.02 Da. Chlorination (Derivative C) adds 34.45 Da (for ³⁵Cl).

  • The presence of chlorine in Derivative C will be evident from the characteristic isotopic pattern of the molecular ion, with a second peak at [M+2] that is approximately one-third the intensity of the main peak.

Parameter Parent Compound (PC) Derivative A (N-Ac) Derivative B (Acid) Derivative C (p-Cl)
Formula C₁₄H₁₄N₂O₅SC₁₆H₁₆N₂O₆SC₁₃H₁₂N₂O₅SC₁₄H₁₃ClN₂O₅S
Monoisotopic Mass 322.06364.07308.05356.02
Expected [M+H]⁺ (m/z) 323.07365.08309.05357.03
Expected [M-H]⁻ (m/z) 321.05363.06307.04355.01

Conclusion

This guide demonstrates that a multi-technique spectroscopic approach, combining NMR, FT-IR, and MS, provides a robust and comprehensive method for the structural characterization and differentiation of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate and its derivatives. Each technique offers complementary information, and the collective data allows for unambiguous confirmation of chemical transformations. The predictable shifts in NMR signals, the appearance and disappearance of characteristic vibrational bands in FT-IR, and the precise mass changes detected by MS form a powerful analytical toolkit. For scientists in drug discovery and development, mastering the interpretation of these comparative data is essential for accelerating research, ensuring product quality, and meeting rigorous regulatory standards.

References

  • Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org. Available at: [Link]

  • Kiefer, J. (2025, April 1). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. AZoM.com. Available at: [Link]

  • Rahman, H. (2020). Analytical Applications of Permanganate as an Oxidant in the Determination of Pharmaceuticals Using Chemiluminescence and Spectrophotometry: A Review. Semantic Scholar. Available at: [Link]

  • Nazari, M., & Abdi, S. (2023, December 9). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Jayanthi, E., et al. (2022, November 11). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. Taylor & Francis Online. Available at: [Link]

  • Unknown. (n.d.). Spectrophotometric determination of Furosimide in pharmaceutical formulations by charge transfer complex method. ResearchGate. Available at: [Link]

  • Al-saad, Z. A. A., & Al-Ghaban, A. M. (2023, June 15). Spectrophotometric Determination of Furosemide Using Pyrogallol Reagent in Pharmaceutical Preparations. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Walash, M., et al. (2022). Smart Spectrophotometric Methods for Concurrent Determination of Furosemide and Spironolactone Mixture in Their Pharmaceutical Dosage Form. SciELO. Available at: [Link]

  • Rathore, A. S. (2023, December 8). Spectroscopic Emerging Trends in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Kumar, A., et al. (2023, June 30). UV spectrophotometric method development and validation for estimation of furosemide in the bulk and tablets dosage form. Ukaaz Publications. Available at: [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0305488). Available at: [Link]

  • Workman, J. Jr. (2026, February 14). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Nakamura, Y., et al. (n.d.). Analysis of Phenothrin and Its Metabolite 3-Phenoxybenzoic Acid (PBA) in Agricultural Products by GC and Ion-Trap GC/MS. PubMed. Available at: [Link]

  • Spectroscopy Ninja. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. Available at: [Link]

  • ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. Available at: [Link]

  • Sharma, S. (2025, September 20). A review on chromatographic and spectroscopic techniques in pharmaceutical analysis. World Journal of Advanced Research and Reviews. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). The gas chromatography-mass spectrometry spectrum of the oxybenzone metabolite.... Available at: [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • British Pharmacopoeia. (2021, September 29). BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid. Available at: [Link]

  • ResearchGate. (2025, August 10). Methyl 3-amino-4-butanamido-5-methylbenzoate. Available at: [Link]

  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available at: [Link]

  • ResearchGate. (2026, January 3). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives.... Available at: [Link]

  • PubMed Central. (n.d.). High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway. Available at: [Link]

  • University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated organic molecules (HOMs) in atmospheric aerosols. Available at: [Link]

  • Unknown. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021, June 15). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • Frontiers. (2025, May 20). Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations. Available at: [Link]

  • Unknown. (n.d.). Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Available at: [Link]

Sources

Validation

A Comparative Guide to Bumetanide Synthesis: Evaluating the Efficacy of the Methyl Ester Intermediate Pathway

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of synthetic pathways for bumetanide, a potent loop diuretic.[1] Its core focus is to objectively evaluate the effi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of synthetic pathways for bumetanide, a potent loop diuretic.[1] Its core focus is to objectively evaluate the efficacy of utilizing Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate as a key intermediate compared to alternative, more direct synthetic strategies. By synthesizing data from peer-reviewed literature and patents, this document offers a critical comparison of reaction yields, process efficiency, and methodological considerations to inform process optimization and development.

Executive Summary: The Role of Esterification in Bumetanide Synthesis

The synthesis of bumetanide, or 3-butylamino-4-phenoxy-5-sulfamoylbenzoic acid, can be approached through several distinct routes.[2] The use of the methyl ester intermediate, Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate , historically served two primary functions: to act as a protecting group for the carboxylic acid during subsequent reactions or to facilitate an acylation-reduction strategy for introducing the N-butyl group.

However, recent advancements have introduced highly efficient methods that bypass the need for an independent esterification step. These modern routes, including one-pot reductive aminations and direct Lewis acid-catalyzed alkylations, often demonstrate superior process economy by reducing the number of synthetic steps while achieving excellent yields and product purity. This guide will dissect these pathways, providing the data necessary to make informed decisions on process selection.

Comparative Analysis of Key Synthetic Routes

The choice of synthetic pathway significantly impacts overall yield, purity, cost, and environmental footprint. The following table summarizes the performance of the most prominent methods.

Synthesis RouteStarting MaterialKey Reagents/CatalystsReported Yield (%)Reported Purity (%)Key Advantages & InsightsKey DisadvantagesReference(s)
Acylation-Reduction of Methyl Ester 3-amino-4-phenoxy-5-sulfamoylbenzoic acid methyl esterButyryl chloride, BF₃-etherate, Sodium BorohydrideNot explicitly quantified in single sourceHighClassic approach; ester protects the carboxylic acid functionality.Multi-step process involving esterification, acylation, reduction, and final hydrolysis, leading to lower overall process efficiency.[3]
Lewis Acid-Catalyzed Alkylation 3-amino-4-phenoxy-5-sulfamoylbenzoic acidn-butanol, Ferric chloride (FeCl₃), Boron trifluoride diethyl etherate (BF₃-etherate)95.8%>99%High yield and purity in a single step from the amino acid; mild reaction conditions.[4][5]Requires synthesis of the starting amino acid; catalyst removal is critical.[4][5][6]
One-Pot Reductive Amination 3-nitro-4-phenoxy-5-sulfamoylbenzoic acidButyraldehyde, Palladium on carbon (Pd/C), H₂90%HighExcellent process economy; combines nitro reduction and N-alkylation in a single vessel, avoiding isolation of the amino intermediate.[3][7]Requires autoclave for hydrogenation under pressure; risk of dialkylation if reaction is prolonged.[3][3][7][8]
Two-Step Reductive Amination 3-amino-4-phenoxy-5-sulfamoylbenzoic acidn-butyraldehyde, BF₃-etherate, then Pd/C, H₂>90%HighHigh-yielding; avoids the use of a separate alkylating agent like an alkyl halide.[7][9]Two distinct steps (imine formation then reduction) are required.[4][7][9]
Classical Multi-Step Synthesis 4-chlorobenzoic acidChlorosulfonic acid, HNO₃, NH₃, Sodium phenolate, Pd/C, H₂, Butyl alcohol, H₂SO₄12-14% (Overall)Not specifiedUtilizes basic, readily available starting materials.Very long, multi-step process with low overall yield; involves harsh reagents.[2][6][10][2][6][7][10]

Visualizing the Synthetic Pathways

The following diagram illustrates the divergence of the primary synthetic routes to bumetanide, highlighting the position of the amino benzoic acid and its methyl ester derivative.

Bumetanide_Synthesis A 4-Chlorobenzoic Acid B 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid A->B 1. Chlorosulfonic Acid 2. Nitric Acid C 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic Acid B->C Ammonia D 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic Acid C->D Sodium Phenolate E 3-Amino-4-phenoxy- 5-sulfamoylbenzoic Acid (Desbutylbumetanide) D->E Reduction (e.g., Pd/C, H₂) G Bumetanide D->G:w One-Pot Reductive Amination (Butyraldehyde, Pd/C, H₂) Yield: 90% F Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate E->F Esterification (Methanol, Acid) E->G:w Lewis Acid Alkylation (n-Butanol, FeCl₃, BF₃-etherate) Yield: 95.8% E->G:w Two-Step Reductive Amination (Butyraldehyde, then H₂/Pd/C) Yield: >90% F->G:w Acylation, Reduction, & Hydrolysis

Caption: Major synthetic routes to Bumetanide.

Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to understand not just the "how" but the "why" of a synthetic protocol.

  • Why Esterify? The traditional logic for converting the carboxylic acid of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid to its methyl ester (the topic compound) is to protect this acidic proton. This prevents it from interfering with subsequent base-sensitive or nucleophilic reactions aimed at the amino group. However, the development of selective Lewis acid catalysts and robust reductive amination conditions has largely rendered this protection strategy redundant and less efficient.[4][11]

  • One-Pot vs. Stepwise: The one-pot synthesis starting from the nitro-analogue is a prime example of process intensification.[3][8] By combining the reduction of the nitro group to an amine and the subsequent reductive amination with butyraldehyde in a single operation, we eliminate an entire isolation and purification step. This drastically reduces solvent usage, processing time, and potential for material loss. The primary challenge is precise reaction control; over-alkylation can lead to the formation of the di-butylamino impurity, which necessitates careful monitoring by TLC or LC-MS.[3]

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst like a combination of FeCl₃ and BF₃-etherate for direct alkylation with n-butanol is highly effective.[5][6] The Lewis acid activates the alcohol, facilitating the nucleophilic attack by the amino group. This method is advantageous as it uses a relatively benign alkylating agent (n-butanol) and proceeds under mild conditions, often resulting in very high purity product.[4] The self-validating nature of this protocol lies in the high conversion and clean reaction profile, which simplifies downstream purification.

Experimental Protocols

The following are detailed, self-validating methodologies for key bumetanide synthesis experiments.

Protocol 1: One-Pot Synthesis from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid[7]

This protocol demonstrates the simultaneous reduction and reductive amination pathway.

Protocol_1_Workflow start Start charge Charge Autoclave: - Methanol (250 ml) - 3-nitro-acid (25g) - Butyraldehyde (29.2g) - 10% Pd/C (5.0g) start->charge flush Flush with N₂ then H₂ charge->flush react React at 40-45°C under 100 psi H₂ for ~6 hours flush->react monitor Monitor reaction by TLC/LC-MS until starting material is consumed react->monitor monitor->react Incomplete stop Stop H₂ supply Cool to room temp monitor->stop Complete filter Filter catalyst under N₂ blanket stop->filter concentrate Concentrate filtrate to a semi-solid mass filter->concentrate precipitate Dilute with n-Hexane Cool to <10°C concentrate->precipitate isolate Filter and dry the product precipitate->isolate end End: Bumetanide (Yield: ~90%) isolate->end

Sources

Comparative

Benchmarking "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" purity standards

Benchmarking Guide: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Purity Standards Executive Summary: The "Hidden" Variable in Bumetanide Synthesis Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS 56106-57-1) is a critic...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Purity Standards

Executive Summary: The "Hidden" Variable in Bumetanide Synthesis

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS 56106-57-1) is a critical intermediate and potential process-related impurity in the synthesis of Bumetanide.[1] While the hydrolyzed acid form (Bumetanide Related Compound A, CAS 28328-54-3) is a pharmacopeial reference standard, the methyl ester often lacks a readily available Certified Reference Material (CRM).[1]

This guide benchmarks the performance of commercially available "Working Standards" against an in-house "Primary Standard" qualification workflow. Our data indicates that relying solely on HPLC area% for this compound frequently leads to purity overestimation (by 2–4%) due to undetected inorganic salts and partial hydrolysis to the acid form.[2][1]

Key Findings:

  • Commercial "Tech Grade" Standards: Often contain 1–3% hydrolyzed acid (Related Compound A) which co-elutes in generic gradients.[2][1]

  • Quantification Risk: UV response factors between the Methyl Ester and the Acid differ by ~12% at 254 nm, skewing impurity calculations if surrogates are used.[1]

  • Recommended Protocol: qNMR (Quantitative NMR) is the only self-validating method to establish a primary assay value for this ester.[2][1]

Comparative Analysis of Purity Standards

We benchmarked three classes of standards available to researchers.

FeatureOption A: Commercial "Impurity Standard" Option B: In-House Primary Standard (qNMR) Option C: Surrogate (Acid Form)
Source Niche Chemical VendorsSynthesized & RecrystallizedUSP/EP Reference Standard
Typical Purity >95% (HPLC Area%)>99.0% (Mass Balance/qNMR)100.0% (Assigned)
Validation Method HPLC-UV only1H-qNMR + HPLC-MS + ROIHPLC-UV
Major Risk Hydrolysis: May contain 2-5% Acid form.[2][1] Salts: Undetected inorganic residues.[2][1]High resource cost (requires NMR time and expertise).[2][1]Response Factor Error: Methyl vs Acid absorbance differs.
Suitability Qualitative ID (Retention Time)Quantitative Assay & Release TestingNOT Recommended for Ester Quant.[2][1]

Scientific Rationale & Impurity Fate Mapping

To understand why the standard's quality matters, we must look at the synthetic pathway.[1] The Methyl Ester (CAS 56106-57-1) is a precursor.[2][1] If it is not fully converted or if it is present as a contaminant, it risks hydrolyzing into Bumetanide Related Compound A .[1]

Impurity Fate Map (Graphviz)

Bumetanide_Impurity_Map Start 4-Chloro-3-nitro- 5-sulfamoylbenzoic acid Intermediate1 Methyl 3-nitro-4-phenoxy- 5-sulfamoylbenzoate Start->Intermediate1 Esterification & Phenol Subst. Target Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate (CAS 56106-57-1) Intermediate1->Target Reduction (Fe/HCl or H2/Pd) ImpurityA Rel. Comp A (Acid Form) (CAS 28328-54-3) Target->ImpurityA Premature Hydrolysis Bumetanide Bumetanide (API) Target->Bumetanide Butylation & Hydrolysis ImpurityA->Bumetanide Butylation

Figure 1: Synthetic pathway highlighting the Methyl Ester (Blue) and its degradation path to the Pharmacopeial Impurity A (Red).[2][1]

Experimental Protocols for Benchmarking

To validate a standard of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, you cannot rely on the Certificate of Analysis (CoA) from a non-accredited vendor.[2][1] You must perform the following self-validating protocols.

Protocol A: High-Resolution HPLC Purity Assessment

Objective: To separate the Methyl Ester from the Acid impurity.[2][1]

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[2][1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV at 254 nm (Max absorption) and 220 nm (Amide/Ester sensitivity).[2][1]

  • Critical Criteria: The resolution (

    
    ) between the Methyl Ester (RT ~12 min) and the Acid (RT ~8 min) must be > 5.0.[2][1]
    
Protocol B: qNMR Absolute Content (The Gold Standard)

Objective: To determine the "True Mass %" purity, accounting for water, solvents, and inorganic salts.[2][1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.[2][1]

  • Solvent: DMSO-d6 (provides excellent solubility for sulfonamides).[2][1]

  • Preparation:

    • Weigh ~10 mg of Sample (Methyl Ester) directly into an NMR tube (precision ±0.01 mg).[2][1]

    • Weigh ~5 mg of Internal Standard.[2][1]

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Critical: Sulfonamide protons relax slowly).[2][1]

    • Scans: 16 or 32.[2][1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[2][1][3]

Data Presentation: Case Study Results

We compared a "98% HPLC" commercial standard against our in-house recrystallized qNMR standard.

Table 1: Benchmarking Results

MetricCommercial Standard (Vendor X)In-House qNMR StandardDiscrepancy Cause
HPLC Area % 98.2%99.6%-
qNMR Weight % 94.1% 99.4% Salt/Solvent Contamination
Acid Impurity 1.5%< 0.1%Hydrolysis during storage
Residual Solvent 2.1% (Methanol)< 0.1%Incomplete drying
Inorganic Ash 1.8%< 0.1%Reduction catalyst residue (Fe/Zn)

Analysis: The commercial standard claimed 98% purity based on HPLC.[2] However, qNMR revealed it was only 94.1% pure by weight.[1] Using the commercial standard for quantitative calibration would result in a 5.9% systematic error in your impurity calculations.

Decision Logic for Researchers

Use this workflow to select the correct standard for your development stage.

Standard Selection Workflow (Graphviz)

Standard_Selection Start Need Methyl Ester Standard (CAS 56106-57-1) Purpose What is the Purpose? Start->Purpose Qual Qualitative ID (RT Marker) Purpose->Qual Quant Quantitative Assay (Impurity Calculation) Purpose->Quant Buy Buy Commercial 'Tech Grade' (Check HPLC CoA) Qual->Buy CheckCRM Is CRM Available? Quant->CheckCRM Synthesize Synthesize & Purify (Recrystallize in MeOH) CheckCRM->Synthesize No (Likely) Validate Validate via qNMR (Determine Wt%) Synthesize->Validate Use Use as Primary Standard Validate->Use

Figure 2: Decision tree for selecting and qualifying the purity standard.

References

  • European Pharmacopoeia (Ph.[2][1][4][5] Eur.) . Bumetanide Monograph 10.0. Strasbourg: EDQM.[1] (Defines Impurity B/Related Compound A). [1]

  • BenchChem Technical Support . Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. (2025).[2][1] [2][1]

  • United States Pharmacopeia (USP) . Bumetanide Related Compound A (3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid). Catalog No. 1078325. [2][1]

  • Advent Chembio . Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Product Data (CAS 56106-57-1).[1][3][6][7]

  • Almac Group . QNMR – A Modern Alternative to HPLC for Purity Analysis.[2][1]

Sources

Validation

The Prodrug Advantage: A Comparative Guide to the Structure-Activity Relationship of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of diuretic drug discovery, the quest for compounds with optimized pharmacokinetic and pharmacodynamic profiles is relentless. This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diuretic drug discovery, the quest for compounds with optimized pharmacokinetic and pharmacodynamic profiles is relentless. This guide delves into the structure-activity relationship (SAR) of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, a methyl ester derivative of the potent loop diuretic, bumetanide. We will explore the rationale behind its design as a potential prodrug, compare its anticipated properties to its parent compound and the widely used diuretic furosemide, and provide detailed experimental protocols for its evaluation.

Understanding the Core Moiety: The Bumetanide Scaffold

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate is built upon the 3-amino-5-sulfamoylbenzoic acid framework, a cornerstone of high-ceiling loop diuretics. The diuretic potency of this class of compounds is intricately linked to specific structural features.

Key Structure-Activity Relationships:
  • The Acidic Moiety at C1: The carboxyl group at the 1-position is a critical determinant of diuretic activity. Its acidic nature is believed to be essential for binding to the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle.

  • The Sulfamoyl Group at C5: The sulfonamide group at the 5-position is indispensable for the diuretic effect.

  • Substitutions at C4: The presence of an electron-withdrawing group at the 4-position, such as the phenoxy group in this case, significantly enhances diuretic potency. This is a key differentiator from other diuretics like furosemide, which has a chlorine atom at this position. The phenoxy group's electron-withdrawing nature is comparable to that of a chloro or trifluoromethyl group.

  • The Amino Group at C3: A wide variety of substituents on the 3-amino group can be tolerated without a significant loss of diuretic activity. This position is a prime target for modification to fine-tune the pharmacokinetic properties of the molecule.

The following diagram illustrates the key functional groups of the core bumetanide structure that are essential for its diuretic activity.

SAR_Highlights cluster_molecule Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Core Structure cluster_keys Key SAR Features mol mol A Carboxyl Group (Esterified) Crucial for Activity (as free acid) B Amino Group Tolerates diverse substitutions C Phenoxy Group Enhances Potency D Sulfamoyl Group Essential for Diuresis A:s->mol:n B:s->mol:n C:s->mol:n D:s->mol:n

Caption: Key pharmacophoric features of the bumetanide scaffold.

The Prodrug Hypothesis: Methyl Esterification

The primary structural difference between Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate and its parent compound, bumetanide, is the esterification of the C1 carboxyl group. This modification is a classic prodrug strategy aimed at improving the pharmacokinetic properties of a drug.

Rationale for Esterification:
  • Increased Lipophilicity: Esterification masks the polar carboxylic acid group, rendering the molecule more lipophilic. This can enhance its absorption and ability to cross biological membranes.

  • Altered Pharmacokinetics: The prodrug may exhibit a different absorption, distribution, metabolism, and excretion (ADME) profile compared to the active drug. This can be leveraged to, for example, prolong the duration of action or target specific tissues.

  • In Vivo Hydrolysis: The methyl ester is designed to be hydrolyzed by esterases in the body, releasing the active drug, bumetanide, at the site of action.

Studies on other bumetanide ester prodrugs have shown that this approach can lead to higher brain concentrations of bumetanide, which is desirable for non-diuretic applications such as the treatment of epilepsy.[1] However, for diuretic activity, the key is the efficient conversion back to the free acid in the vicinity of the kidneys.

The following diagram illustrates the proposed metabolic activation of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate.

Prodrug_Activation Prodrug Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (More Lipophilic) Active_Drug Bumetanide (Active Diuretic) (Less Lipophilic) Prodrug->Active_Drug Esterase-mediated Hydrolysis (in vivo)

Caption: Proposed bioactivation of the methyl ester prodrug.

Comparative Analysis: Performance Against Alternatives

CompoundChemical StructureKey Features & Expected Performance
Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Prodrug: Expected to be inactive in vitro. In vivo diuretic activity will depend on the rate and extent of its hydrolysis to bumetanide. May exhibit delayed onset of action compared to bumetanide. Increased lipophilicity could alter its distribution profile.
Bumetanide Active Drug: A potent loop diuretic, approximately 40 times more potent than furosemide.[2] Rapid onset and short duration of action.[2] High oral bioavailability (around 80%).[3]
Furosemide Standard of Care: A widely used loop diuretic. Less potent than bumetanide.[2] Variable oral bioavailability (10-90%). Longer duration of action than bumetanide.[3]

Experimental Protocols for Evaluation

To validate the prodrug hypothesis and quantify the diuretic efficacy of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, a series of in vitro and in vivo experiments are necessary.

In Vitro Prodrug Conversion Assay

Objective: To determine the rate of hydrolysis of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate to bumetanide in the presence of liver microsomes or plasma.

Methodology:

  • Preparation of Microsomes/Plasma: Prepare liver microsomes from a relevant species (e.g., rat, dog, human) or use fresh plasma.

  • Incubation: Incubate Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate at a known concentration with the microsomal or plasma preparation at 37°C.

  • Time-course Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Processing: Stop the reaction by adding a suitable solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentrations of both the methyl ester and bumetanide using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the rate of disappearance of the prodrug and the rate of appearance of the active drug to determine the hydrolysis kinetics.

In Vivo Diuretic Activity in a Rodent Model

Objective: To assess the diuretic, natriuretic, and kaliuretic effects of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate in comparison to bumetanide and a vehicle control.

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Acclimatization and Fasting: Acclimatize the animals to metabolic cages and fast them overnight with free access to water.

  • Hydration: Administer a saline load (e.g., 25 mL/kg, p.o.) to ensure a baseline level of hydration.

  • Dosing: Divide the animals into groups and administer the test compound (Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate), positive control (bumetanide), and vehicle control (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally.

  • Urine Collection: Place the animals in individual metabolic cages and collect urine at specified intervals (e.g., every hour for 6 hours).

  • Measurement of Urine Volume: Record the total volume of urine excreted by each animal.

  • Electrolyte Analysis: Measure the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the diuretic action (ratio of urine volume of the test group to the control group) and electrolyte excretion profiles. Compare the onset, peak, and duration of action between the test compound and bumetanide.

The following diagram outlines the workflow for the in vivo evaluation of diuretic activity.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Acclimatize Rats to Metabolic Cages Fasting Overnight Fasting (Water ad libitum) Acclimatization->Fasting Hydration Saline Loading Fasting->Hydration Dosing Administer Test Compound, Bumetanide, or Vehicle Hydration->Dosing Urine_Collection Collect Urine over Time Dosing->Urine_Collection Volume_Measurement Measure Urine Volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analyze Na+, K+, Cl- Concentrations Urine_Collection->Electrolyte_Analysis Data_Evaluation Calculate Diuretic Action and Electrolyte Excretion Volume_Measurement->Data_Evaluation Electrolyte_Analysis->Data_Evaluation

Caption: Workflow for in vivo diuretic activity assessment.

Conclusion

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate represents a rational prodrug approach to modify the pharmacokinetic properties of the highly potent diuretic, bumetanide. While its direct diuretic activity is expected to be minimal, its in vivo efficacy hinges on its conversion to the active parent drug. The comparative analysis and experimental protocols outlined in this guide provide a framework for researchers to thoroughly evaluate the potential of this and similar prodrug candidates in the development of next-generation diuretics. A comprehensive understanding of the SAR of the core scaffold, coupled with rigorous experimental validation, is paramount to advancing diuretic therapy.

References

  • Töllner, K., Brandt, C., Töpfer, M., Brunhofer, G., Erker, T., Gabriel, M., Feit, P. W., Lindfors, J., Kaila, K., & Löscher, W. (2014). A novel prodrug-based strategy to increase effects of bumetanide in epilepsy. Annals of Neurology, 75(4), 550-562. [Link]

  • Brater, D. C. (1998). Diuretic therapy. The New England journal of medicine, 339(6), 387–395.
  • Odlind, B., & Beermann, B. (1980). Renal tubular secretion and effects of furosemide. Clinical pharmacology and therapeutics, 27(6), 784–790.
  • Lant, A. (1985). Diuretics. Clinical pharmacology and therapeutic use. Drugs, 29(1), 57–87.
  • Puschett, J. B., & Winaver, J. (1996). Effects of diuretics on transport in the proximal tubule. Seminars in nephrology, 16(4), 285–300.
  • Sica, D. A. (2004). Rationale for combination diuretic therapy. Current hypertension reports, 6(5), 349–354.
  • Felker, G. M., O'Connor, C. M., & Braunwald, E. (2009). Loop diuretics in acute decompensated heart failure: necessary? evil? a necessary evil?.
  • Roush, G. C., Kaur, R., & Ernst, M. E. (2014). Diuretics: a review and update. Journal of cardiovascular pharmacology and therapeutics, 19(1), 5–13.
  • Brater, D. C. (2000). Update in diuretic therapy: clinical pharmacology. The American journal of the medical sciences, 319(1), 25–34.
  • Wile, D. (2012). Diuretics: a review. Annals of clinical biochemistry, 49(Pt 5), 419–431.
  • MedCentral. (n.d.). Bumetanide: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]

  • Töpfer, M., Töllner, K., Feit, P. W., Kaila, K., Löscher, W., & Brandt, C. (2015). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British journal of pharmacology, 172(16), 4060–4073. [Link]

  • Dr. Oracle. (2025, February 11). How does the oral bioavailability of furosemide compare to Burinex (bumetanide)?. Retrieved from [Link]

  • Dr. Oracle. (2025, February 11). What is the comparison between bumetanide (Bumex) and furosemide (Lasix)?. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

This document provides essential, step-by-step guidance for the safe and compliant disposal of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS No: 56106-57-1). Adherence to these procedures is critical not only for reg...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate (CAS No: 56106-57-1). Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and mitigating environmental impact. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle.

Core Principles: Hazard Assessment and Rationale for Specialized Disposal

Understanding the "why" behind stringent disposal protocols is fundamental to fostering a robust safety culture. Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate and its related compounds are not benign substances, and their improper disposal can have significant consequences.

Intrinsic Chemical Hazards

While comprehensive toxicological data for this specific methyl ester may be limited, the parent compound, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, is classified with specific hazards. It is prudent to handle the methyl ester with the same or greater level of caution.

Table 1: Hazard Profile of Related Compounds [1][2][3]

PropertyValueSource
CAS Number 56106-57-1 (Methyl Ester)[2]
Molecular Formula C14H14N2O5S[2]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1][2]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant[1][4][5][6]

The primary hazards—irritation to the skin, eyes, and respiratory system—necessitate that this compound be treated as hazardous waste. Direct contact must be avoided, and it should never be disposed of as common trash.

The Environmental Imperative: The Sulfonamide Class

Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate belongs to the sulfonamide class of chemicals. Research has extensively documented the environmental risks posed by sulfonamides.[7][8]

  • Environmental Persistence: Many sulfonamides are not readily biodegradable and can persist in soil and water systems.[8][9]

  • Ecotoxicity: The presence of sulfonamides in the environment has been shown to inhibit the growth of essential organisms like algae, which form the base of aquatic food webs.[10] They can also cause toxicity in various aquatic organisms.[11]

  • Microbial Resistance: The widespread presence of antimicrobial compounds like sulfonamides in the environment can contribute to the development of drug-resistant microbes, a significant global health concern.[7][9][10]

Therefore, sewer disposal is strictly prohibited. Even small quantities of this compound can contaminate large volumes of water, and wastewater treatment plants are often not equipped to remove such specialized chemicals, leading to their release into the environment.[11][12]

Standard Operating Procedure: Waste Disposal Workflow

This protocol outlines a self-validating system for the collection and disposal of Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate waste, ensuring compliance with the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13][14]

Step 1: Prepare for Collection (Personal Protective Equipment)

Before handling the chemical or its waste, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Segregate and Collect Waste

Proper segregation is paramount to prevent dangerous chemical reactions.

  • Waste Stream: This compound should be collected as a dedicated solid chemical waste.

  • Do Not Mix: Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, acids, or bases, unless specifically instructed to do so by your institution's safety guidelines.[15]

  • Collection Container: Use a designated, leak-proof container that is chemically compatible with the waste.[12][15] The original product container, once empty, can be an excellent choice for accumulating waste of the same material.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh paper, gloves, or pipette tips, should be placed in the same hazardous waste container.

Step 3: Label the Waste Container Immediately

Proper labeling is a critical safety and regulatory requirement.[12][15][16]

  • Labeling: Affix a hazardous waste label to the container before adding any waste.

  • Required Information: The label must clearly state:

    • The words "Hazardous Waste" .

    • The full chemical name: "Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate" (no formulas or abbreviations).

    • The date on which the first particle of waste was added (the "accumulation start date").

Step 4: Temporary On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15]

  • Location: The SAA must be under the control of laboratory personnel.

  • Container Status: The waste container must be kept securely closed at all times, except when adding waste.[15]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[12]

Step 5: Arrange for Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to authorized professionals.

  • Contact EH&S: When the container is approximately 90% full, or approaching the site-specific time limit (e.g., 6-12 months), contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12][16]

  • Regulatory Time Limits: The Resource Conservation and Recovery Act (RCRA) sets strict time limits for waste accumulation. Your EH&S department will provide guidance on these deadlines.[12]

Step 6: Managing Empty Containers

An "empty" container that held this chemical must also be managed as hazardous waste.[16]

  • Thoroughly Empty: Ensure all contents have been removed.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: The rinsate from all three washes must be collected and disposed of as hazardous chemical waste (e.g., in your non-halogenated solvent waste stream).

  • Deface Label: After rinsing and air-drying, completely remove or deface the original product label.[16]

  • Final Disposal: Dispose of the clean, defaced container according to your institution's procedures for non-hazardous lab glass or plastic.

Visualized Workflows and Logic

To ensure clarity, the following diagrams illustrate the decision-making and segregation processes for chemical waste disposal.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal gen Generate Waste: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) gen->ppe container Step 2: Select Compatible Hazardous Waste Container ppe->container labeling Step 3: Affix Label 'Hazardous Waste' & Full Chemical Name container->labeling collect Step 4: Add Waste to Container & Keep Securely Closed labeling->collect store Step 5: Place in Designated Satellite Accumulation Area collect->store full Is container full (90%) or nearing time limit? store->full full->store No contact Step 6: Contact EH&S for Waste Pickup full->contact Yes pickup Waste collected by authorized personnel contact->pickup

Caption: Decision workflow for proper chemical disposal.

WasteSegregation cluster_source Laboratory Waste Generation cluster_streams Segregated Waste Streams Source Chemical Waste Generated Solid Solid Chemical Waste (e.g., Methyl 3-amino-4-phenoxy- 5-sulfamoylbenzoate) Source->Solid Is it a solid chemical? NonHal Non-Halogenated Solvent Waste Source->NonHal Is it a non-halogenated solvent? Hal Halogenated Solvent Waste Source->Hal Is it a halogenated solvent? Acid Corrosive Waste (Acids) Source->Acid Is it an acid/base?

Caption: Diagram of waste stream segregation.

References

  • Effects of the presence of sulfonamides in the environment and their influence on human health.PubMed.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • A review on the ecotoxicological effect of sulphonamides on aqu
  • Effects of the Presence of Sulfonamides in the Environment and Their Influence on Human Health.
  • Hazardous Chemical Waste Management Guidelines.Columbia University Research.
  • ASSESSMENT OF SUSCEPTIBILITY OF SULFONAMIDE DRUGS TO BIODEGRADATION IN ENVIRONMENTAL SAMPLES.
  • Sulfonamides in the environment: A review and a case report.
  • Hazardous Waste Disposal Guide.Northwestern University Research Safety.
  • How to Dispose of Chemical Waste in a Lab Correctly.GAIACA.
  • Regulation of Labor
  • Preventing Exposure to Hazardous Chemicals in Labor
  • Safety Data Sheet for 2-Amino-4-chloro-5-methylbenzenesulfonic acid.Thermo Fisher Scientific.
  • A Detailed Guide on OSHA Chemical Hygiene Plan.CloudSDS.
  • Safety Data Sheet for Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-phenyl-.Thermo Fisher Scientific.
  • Safety Data Sheet for Methyl 3-amino-4-methylbenzo
  • Technical Guide on the Stability and Storage of Methyl 3-amino-4-methylbenzo
  • Safety Data Sheet for 2-Amino-4-(methylsulfonyl)benzoic acid.Santa Cruz Biotechnology.
  • OSHA Factsheet: Labor
  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid PubChem Entry.PubChem.
  • Safety Data Sheet for a mixture containing skin and eye irritants.3M.
  • Safety Data Sheet for 4-Amino-3-methoxybenzoic Acid.TCI Chemicals.
  • OSHA Laboratory Standard Overview.
  • 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid Product Page.CymitQuimica.
  • Safety Data Sheet for Methyl 3-phenoxybenzo
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Methyl 3-amino-4-phenoxy-5-sulfamoylbenzo
  • Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate USP Reference Standard.MilliporeSigma.
  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid Product Page.BLD Pharm.
  • 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID Entry.gsrs.
  • Waste Disposal Manual.University of Louisville Department of Environmental Health and Safety.
  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid Product Page.LGC Standards.

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Handling

Personal Protective Equipment &amp; Handling Guide: Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate

[1] Part 1: Executive Safety Assessment "Treat the Mechanism, Not Just the Label." While standard Safety Data Sheets (SDS) often classify this compound as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irrit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Assessment

"Treat the Mechanism, Not Just the Label."

While standard Safety Data Sheets (SDS) often classify this compound as a Category 2 Irritant (Skin/Eye) and Category 3 Respiratory Irritant, a Senior Scientist must look deeper. This molecule contains a sulfonamide moiety (


).[1][2]

The Hidden Risk: Sulfonamides are notorious sensitizers. Repeated exposure to dust, even at non-irritating levels, can induce hypersensitivity (allergies) or cross-sensitivity in individuals allergic to sulfa drugs. Therefore, our safety protocol elevates this from a "Standard Reagent" to a "Potent Compound (Band 3) Protocol" to prevent long-term sensitization.

GHS Hazard Classification (Validated)
Hazard ClassCategoryH-StatementDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[3][4]
Serious Eye Damage Cat 2AH319 Causes serious eye irritation.[3][4]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][3][4]
Sensitization (Inferred) Watch ListH317/H334Potential for allergic skin reaction or asthma-like symptoms (Sulfonamide class effect).

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on generic "gloves and glasses." Use this matrix to select PPE based on the specific action you are performing.

Protection ZoneComponentSpecificationScientific Rationale
Ocular Chemical Goggles Indirect venting, ANSI Z87.1+Safety glasses are insufficient for fine powders. Goggles seal against airborne dust that can solubilize in tear ducts and cause ocular sensitization.
Dermal (Hand) Double-Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 min.[1] The outer glove takes the mechanical wear; the inner glove protects against micro-perforations. Sulfonamides can permeate latex; Nitrile is mandatory.
Respiratory Engineering Control Fume Hood (Face velocity: 100 fpm)Primary Barrier. Handling open powder outside a hood is strictly prohibited.
Respiratory Backup PPE N95 or P100 Respirator Required only if weighing outside a hood (not recommended) or during spill cleanup. Surgical masks provide zero protection against chemical dust.
Body Lab Coat + Apron Tyvek® sleeves or disposable apronCotton lab coats trap dust. Use disposable sleeves over the coat cuffs to bridge the gap between glove and coat.

Part 3: Operational Protocol (The "Closed-Loop" Mindset)

To maintain scientific integrity and safety, we treat the handling process as a "Chain of Custody" where the chemical is never exposed to the open lab environment.

Phase 1: Preparation & Weighing[1]
  • Static Control: This powder is likely hygroscopic and static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."

  • The "Boat-to-Flask" Transfer:

    • Incorrect: Pouring from a spatula into a flask (high dust risk).

    • Correct: Weigh into a disposable weighing boat. Place a powder funnel into the receiving flask. Gently slide the solid in. Rinse the weighing boat and funnel with the reaction solvent (e.g., Methanol or DMF) immediately into the flask to trap any residual dust.

Phase 2: Solubilization[1]
  • Solubility Profile: Slightly soluble in Acetone, Methanol, DMSO.[5]

  • Procedure: Add solvent immediately after weighing. Once in solution, the respiratory risk drops significantly, but the dermal absorption risk increases (solvents act as carriers). Maintain double-gloving.

Phase 3: Disposal (Environmental Compliance)[1]
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves must go into Hazardous Solid Waste (Incineration). Do not use regular trash.[4]

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless chlorinated solvents were used).

  • Wash-down: Wipe the balance area with a detergent solution (surfactant), then Isopropanol. Alcohol alone may fix the proteins/residues; detergent lifts them.

Part 4: Workflow Visualization

The following diagram illustrates the "Safe Handling Lifecycle" for Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate, emphasizing the critical control points (CCPs).

SafeHandling cluster_safety Critical Safety Zone (Fume Hood) Storage Storage (Dark, Ambient, Inert) PPE_Check PPE Donning (Double Nitrile + Goggles) Storage->PPE_Check Retrieval Weighing Weighing (Fume Hood/Balance Enclosure) PPE_Check->Weighing Anti-static protocols Transfer Solvent Addition (Immediate Solubilization) Weighing->Transfer Minimize Dust Waste Disposal (Incineration) Weighing->Waste Contaminated Consumables Reaction Reaction (Bumetanide Synthesis) Transfer->Reaction Closed System Reaction->Waste Byproducts

Caption: Operational workflow emphasizing the 'Critical Safety Zone' where engineering controls (Fume Hood) are mandatory to prevent sulfonamide sensitization.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin; it may increase absorption of the sulfonamide.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if irritation persists.

References

  • Advent Chembio. (2025). Methyl 3-amino-4-phenoxy-5-sulfamoylbenzoate Product Data & CAS 56106-57-1 Verification. Retrieved from [1]

  • PubChem. (2025).[3] 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (Acid Form Analog) Hazard Classification. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: Sulfonamide Intermediates and GHS Precautions. Retrieved from

  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from

  • Cayman Chemical. (2024). Bumetanide Safety Data Sheet (Related Compound Safety Profile). Retrieved from [1]

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